Bis(trichloromethyl) disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro-(trichloromethyldisulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6S2/c3-1(4,5)9-10-2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOLLCFJWFCTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SSC(Cl)(Cl)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164708 | |
| Record name | Bis(trichloromethyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15110-08-4 | |
| Record name | Bis(trichloromethyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(trichloromethyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(TRICHLOROMETHYL) DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5495X6Z2I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Bis(trichloromethyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of bis(trichloromethyl) disulfide. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental context.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂Cl₆S₂ | [1][2] |
| Molecular Weight | ~300.87 g/mol | [1] |
| IUPAC Name | trichloro(trichloromethyldisulfanyl)methane | [1] |
| Physical State | Oily Liquid | [1] |
| Solubility | Soluble in organic solvents. | |
| XLogP3 | 4.8 | [2] |
| Topological Polar Surface Area | 50.6 Ų | [2] |
Note: Experimental values for melting point, boiling point, and density could not be retrieved from the available literature.
Chemical Structure
The structure of this compound consists of two trichloromethyl groups linked by a disulfide bond. The high degree of chlorination significantly influences the electronic properties and reactivity of the molecule.
Caption: Ball-and-stick model of this compound.
Detailed experimental data on bond lengths and angles from crystal structure analysis are not currently available in public databases.
Synthesis and Reactivity
Synthesis
Two primary synthetic routes for this compound have been reported:
1. Photochemical Homo-coupling of Trichloromethyl Sulfenyl Chloride:
This modern approach is noted for its efficiency and clean reaction profile, proceeding without the need for catalysts or oxidants.[1] The reaction is initiated by irradiating the precursor, trichloromethyl sulfenyl chloride (Cl₃CSCl), with light, typically a 405 nm LED.[1] This method has been reported to achieve yields as high as 93% and is scalable for industrial applications using continuous-flow reactors.[1]
Experimental Workflow: Photochemical Synthesis
References
An In-depth Technical Guide to the Physicochemical Properties of Bis(trichloromethyl) disulfide (CAS 15110-08-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical data for Bis(trichloromethyl) disulfide, CAS number 15110-08-4. It is intended to be a resource for researchers, scientists, and professionals in drug development who may be working with or investigating this compound. This document compiles known quantitative data and outlines general experimental protocols for the determination of key physicochemical properties.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 15110-08-4 | [2][4] |
| Molecular Formula | C₂Cl₆S₂ | [1][2][3] |
| Molecular Weight | 300.9 g/mol | [1][4] |
| Boiling Point | 185.5 °C at 760 mmHg | Not explicitly cited |
| Density | 1.905 g/cm³ | Not explicitly cited |
| Refractive Index | 1.632 | Not explicitly cited |
| Flash Point | 70.8 °C | Not explicitly cited |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available. However, the following sections describe generalized and widely accepted methodologies for determining the melting point, solubility, and pKa of solid organic compounds.
Melting Point Determination
The melting point of a solid organic compound is a critical physical property that provides information about its purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range often suggests the presence of impurities.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.
General Protocol (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a metal block heating apparatus).
-
Heating: The heating bath is heated gradually, and the temperature is monitored closely. The rate of heating should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a crucial parameter in drug development, affecting absorption, distribution, and formulation.
Principle: The solubility of a compound is determined by observing its dissolution in a series of different solvents, which can provide insights into its polarity and functional groups.
General Protocol (Qualitative):
-
Solvent Selection: A range of solvents with varying polarities is selected. Common solvents include water, ethanol, acetone, diethyl ether, and hexane. For ionizable compounds, aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH) are also used.
-
Procedure:
-
A small, measured amount of the solid compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of the selected solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
-
Visual observation is used to determine if the solid has dissolved completely, partially, or not at all.
-
-
Classification: The compound's solubility profile across the different solvents allows for its classification (e.g., soluble in polar solvents, soluble in nonpolar solvents, acidic, basic, or neutral).
pKa Determination
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution. It is a critical parameter for understanding the ionization state of a compound at a given pH, which influences its biological activity and pharmacokinetic properties.
Principle: The pKa can be determined by titrating a solution of the compound with a strong acid or base and monitoring the change in pH. The pKa corresponds to the pH at which the compound is 50% ionized.
General Protocol (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.
-
Titration: A calibrated pH electrode is immersed in the sample solution. A standardized solution of a strong acid (if the compound is a base) or a strong base (if the compound is an acid) is added in small, known increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.
Signaling Pathways and Experimental Workflows
A comprehensive search of available scientific literature and chemical databases did not yield any specific information regarding signaling pathways or established experimental workflows in which this compound is a key component. Therefore, the creation of diagrams for these aspects, as requested, is not possible at this time. This suggests that the biological activity and mechanistic pathways of this compound may not be well-characterized or publicly documented.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The absence of certain data points indicates that this information could not be readily found in the consulted resources. Researchers should always consult primary literature and conduct their own experimental verification of these properties.
References
A Technical Guide to the Chemistry and Nomenclature of C₂Cl₆S₂
This document provides a comprehensive technical overview of the compound with the molecular formula C₂Cl₆S₂, primarily focusing on its IUPAC nomenclature, physicochemical properties, synthesis protocols, and chemical reactivity. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.
IUPAC Nomenclature and Structure
The chemical formula C₂Cl₆S₂ represents a symmetrical disulfide compound. According to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name is derived by identifying the parent chain and the substituents.[1][2][3] The most prominent isomer for this formula is bis(trichloromethyl) disulfide.
The preferred IUPAC name for this compound is 1,2-bis(trichloromethyl)disulfane .[4]
-
"Disulfane" indicates a parent hydride structure consisting of two sulfur atoms linked by a single bond (H-S-S-H).
-
"1,2-bis(...)" indicates that there are two identical substituents, one on each sulfur atom.
-
"(trichloromethyl)" specifies the substituent group (-CCl₃) attached to each sulfur atom.
An alternative, acceptable IUPAC name is trichloro(trichloromethyldisulfanyl)methane .[4][5] Common synonyms include this compound and trichloromethyl disulfide.[5]
Chemical Structure:
Physicochemical Properties
The key physicochemical properties of 1,2-bis(trichloromethyl)disulfane are summarized in the table below. These computed properties provide essential data for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₂Cl₆S₂ | [4][5] |
| Molecular Weight | 300.87 g/mol | [4][5][6] |
| Physical State | Oily Liquid | [4] |
| CAS Number | 15110-08-4 | [5] |
| Monoisotopic Mass | 297.757259 Da | [5] |
| XLogP3 | 4.8 | [5] |
| SMILES | C(Cl)(Cl)(Cl)SSC(Cl)(Cl)(Cl) | [6] |
| InChIKey | NTOLLCFJWFCTMH-UHFFFAOYSA-N | [6] |
Synthesis and Experimental Protocols
1,2-bis(trichloromethyl)disulfane is typically synthesized from precursors containing the trichloromethylthio- moiety. One of the most efficient and scalable methods is the photochemical homocoupling of trichloromethyl sulfenyl chloride (Cl₃CSCl).
Experimental Protocol: Photochemical Synthesis
This protocol describes the synthesis of 1,2-bis(trichloromethyl)disulfane via the photochemical cleavage and subsequent coupling of trichloromethyl sulfenyl chloride. This method is noted for its high yield and clean reaction profile.[4]
Materials and Equipment:
-
Trichloromethyl sulfenyl chloride (Cl₃CSCl)
-
Degassed cyclohexane (or other inert solvent)
-
Continuous-flow photochemical reactor equipped with a 405 nm light source (LED)
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Preparation: A solution of trichloromethyl sulfenyl chloride in degassed cyclohexane is prepared under an inert atmosphere (e.g., Nitrogen). The concentration is typically optimized based on the reactor volume and flow rate.
-
Photochemical Reaction: The solution is pumped through the continuous-flow reactor and irradiated with 405 nm light. The energy from the light source induces the homolytic cleavage of the S-Cl bond, generating the trichloromethylthiyl radical (Cl₃CS•).
-
Dimerization: The highly reactive thiyl radicals rapidly dimerize (couple) to form the stable S-S bond of 1,2-bis(trichloromethyl)disulfane.
-
Work-up: The reaction mixture exiting the reactor is collected. The solvent (cyclohexane) is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, an oily liquid, is typically of high purity (>90%) and may be used directly or further purified by vacuum distillation if required. Reported yields for this method can be as high as 93%.[4]
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the photochemical synthesis of 1,2-bis(trichloromethyl)disulfane.
Chemical Reactivity and Transformations
The chemistry of 1,2-bis(trichloromethyl)disulfane is dominated by the reactivity of the disulfide (S-S) bond. This bond is susceptible to cleavage by various reagents, making the compound a useful source of the trichloromethylthiyl radical (Cl₃CS•) or the trichloromethanethiolate anion (Cl₃CS⁻).
A key transformation is its reaction with thiols to form unsymmetrical disulfides. This reactivity is analogous to the use of related compounds like bis(trichloromethyl) carbonate (triphosgene) in facilitating the formation of disulfides from thiols.[7][8] The thiyl radical generated from C₂Cl₆S₂ can participate in cross-coupling reactions with other sulfenyl chlorides to produce a variety of unsymmetrical disulfides (Cl₃CSSR).[4]
General Reaction Pathway
The diagram below outlines the general reactivity of the disulfide bond in 1,2-bis(trichloromethyl)disulfane, leading to the formation of new sulfur-containing compounds.
Applications and Relevance
While not a pharmaceutical agent itself, 1,2-bis(trichloromethyl)disulfane serves as a valuable reagent and intermediate in organic synthesis. Its chemistry is relevant to drug development professionals for several reasons:
-
Disulfide Bond Formation: The ability to form disulfide bonds is critical in peptide and protein chemistry. Reagents that facilitate disulfide coupling under specific conditions are of significant interest.[9][10]
-
Source of -SCCl₃ Group: It can be used to introduce the trichloromethylthio group into molecules, a functional group that can significantly alter the biological and physical properties of a parent compound due to its high lipophilicity and unique electronic characteristics.
-
Analogy to Phosgene Equivalents: Its reactivity profile shares conceptual similarities with safer, solid phosgene equivalents like diphosgene and triphosgene, which are widely used in the synthesis of carbonates, ureas, and other functional groups common in drug molecules.[7][11]
Due to the presence of multiple chlorine atoms, this compound and its derivatives should be handled with care, as organochlorine compounds can exhibit significant toxicity.
References
- 1. adichemistry.com [adichemistry.com]
- 2. cuyamaca.edu [cuyamaca.edu]
- 3. iupac.org [iupac.org]
- 4. This compound | 15110-08-4 | Benchchem [benchchem.com]
- 5. This compound | C2Cl6S2 | CID 167239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 10. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 11. Phosgene - Wikipedia [en.wikipedia.org]
A Technical Guide to the Photochemical Homo-Coupling Synthesis of Bis(trichloromethyl) Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photochemical homo-coupling reaction for the synthesis of bis(trichloromethyl) disulfide. This method offers a clean, efficient, and scalable approach, avoiding the need for catalysts or additives.[1] The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to understand and implement this synthetic strategy.
Reaction Overview
The photochemical synthesis of this compound is achieved through the homo-coupling of trichloromethyl sulfenyl chloride.[1] This reaction proceeds via a radical pathway initiated by light, typically from a light-emitting diode (LED) source.[1] The process is characterized by its high atom economy, as the solvent and main byproducts can be recovered in high yields.[1]
The fundamental reaction involves the homolytic cleavage of the S-Cl bond in trichloromethyl sulfenyl chloride upon photoirradiation, generating a trichloromethylthiyl radical (CCl₃S•).[1][2] Two of these radicals then combine to form the stable this compound product.[1][2]
Quantitative Data Summary
The efficiency of the photochemical homo-coupling reaction is influenced by various parameters, including the choice of solvent and the wavelength of the light source. The following tables summarize the key quantitative data from experimental studies.
Table 1: Effect of Solvent on Reaction Yield [1]
| Solvent | Product Yield (%) |
| Water | 46 |
| Methanol | 82 |
| Ethanol | 80 |
| Isopropanol | 74 |
| Acetic Acid | 50 |
| Cyclohexane | 93 (optimized) |
Reaction conditions: trichloromethyl sulfenyl chloride (50 mmol), solvent (53 mL), 35 °C, 365 nm LED, 3 hours. Yields were determined by GC area normalization.[1]
Table 2: Effect of Irradiation Wavelength on Reaction Yield [1]
| Wavelength (nm) | Reaction Time (min) | Product Yield (%) |
| 350 | 15 | Not specified |
| 365 | 15 | Not specified |
| 405 | 15 | 93 |
| 420 | 15 | 81 |
| 455 | 15 | 75 |
Reaction conditions: Optimized with cyclohexane as the solvent.[1]
Experimental Protocols
This section details the methodologies for the key experiments in the photochemical synthesis of this compound.
3.1 General Procedure for Photochemical Homo-Coupling [1]
A solution of trichloromethyl sulfenyl chloride (50 mmol) in a selected solvent (53 mL) is prepared in a suitable reaction vessel. The mixture is maintained at a constant temperature of 35 °C. The reaction vessel is then irradiated with a 365 nm LED light source for a duration of 3 hours. After the reaction is complete, the product, this compound, is isolated and purified. The yield is determined using gas chromatography (GC) area normalization.
3.2 Optimized and Scalable Protocol in a Continuous Flow Reactor [1]
For a larger scale synthesis, a continuous flow reactor is employed. Trichloromethyl sulfenyl chloride is dissolved in cyclohexane. The solution is then pumped through the flow reactor while being irradiated with a 405 nm LED light source. An optimized reaction time of 15 minutes is sufficient for the completion of the reaction. The solvent (cyclohexane) and the primary byproduct (chlorocyclohexane) are separated from the reaction mixture by distillation. This continuous process has been successfully demonstrated on a kilogram scale, yielding 1410 g (93.7% yield) of this compound with a purity of 99.0% (GC area normalization).[1]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism and the experimental workflow for the photochemical synthesis of this compound.
Caption: Proposed radical mechanism for the photochemical synthesis.
Caption: Scalable continuous flow experimental workflow.
References
An In-Depth Technical Guide to the Trichloromethylthiyl Radical (CCl₃S•): Formation, Role, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trichloromethylthiyl radical (CCl₃S•) is a highly reactive, transient chemical species primarily generated from the degradation of certain sulfur-containing fungicides, most notably captan and folpet. Its formation involves the homolytic cleavage of the nitrogen-sulfur (N-S) bond of these parent compounds, a process facilitated by interaction with biological thiols such as glutathione. The inherent reactivity of the CCl₃S• radical makes it a significant contributor to the biological activity and toxicity of these fungicides, primarily through its involvement in oxidative stress pathways, including lipid peroxidation and protein modification. This guide provides a comprehensive overview of the formation, chemical properties, and biological role of the CCl₃S• radical, along with detailed experimental protocols for its generation, detection, and the analysis of its reactivity, intended for researchers in the fields of toxicology, biochemistry, and drug development.
Introduction
The trichloromethylthiyl radical (CCl₃S•) has garnered significant attention due to its central role in the mechanism of action and toxicity of a class of fungicides characterized by the trichloromethylthio (-SCCl₃) moiety. Captan and folpet are prominent examples of such compounds, which have been widely used in agriculture.[1][2][3] The biological activity of these fungicides is intrinsically linked to the reactivity of the trichloromethylthio group and its degradation products, including the CCl₃S• radical and thiophosgene (CSCl₂).[2] Understanding the formation and reactivity of the CCl₃S• radical is crucial for elucidating the toxicological profile of these fungicides and for the development of safer alternatives. This guide aims to provide a detailed technical overview of the CCl₃S• radical for scientists and professionals involved in relevant research areas.
Formation of the Trichloromethylthiyl Radical (CCl₃S•)
The primary route to the formation of the CCl₃S• radical in biological systems is through the degradation of N-(trichloromethylthio) fungicides like captan and folpet.
Reaction with Thiols
The most significant pathway for the generation of CCl₃S• is the reaction of the parent fungicide with endogenous thiols (RSH), such as glutathione (GSH).[2] This reaction proceeds via a nucleophilic attack of the thiolate anion (RS⁻) on the sulfur atom of the -SCCl₃ group, leading to the cleavage of the N-S bond. While this reaction can proceed through a two-electron mechanism, the formation of radical species suggests a single-electron transfer (SET) component may be involved, leading to the homolytic cleavage of the N-S bond and the generation of the trichloromethylthiyl radical.
Reaction Pathway:
Figure 1: Formation of CCl₃S• from captan/folpet via reaction with thiols.
Photolytic and Radiolytic Generation
For experimental studies, the CCl₃S• radical can be generated in a more controlled manner using photolysis or radiolysis. UV irradiation of N-(trichloromethylthio) compounds or trichloromethylsulfenyl chloride (CCl₃SCl) can induce homolytic cleavage of the N-S or S-Cl bond, respectively, to yield the CCl₃S• radical.[1] Pulse radiolysis is another powerful technique for generating thiyl radicals with high temporal resolution, allowing for the study of their reaction kinetics.[4]
Role and Reactivity of the Trichloromethylthiyl Radical
The CCl₃S• radical is a highly reactive species that can participate in a variety of reactions with biological macromolecules, leading to cellular damage and contributing to the overall toxicity of its parent compounds.
Reactions with Unsaturated Fatty Acids (Lipid Peroxidation)
Thiyl radicals, including by inference CCl₃S•, are known to initiate and propagate lipid peroxidation.[4][5][6] The radical can abstract a hydrogen atom from a bis-allylic position of a polyunsaturated fatty acid (PUFA), generating a carbon-centered lipid radical (L•). This lipid radical can then react with molecular oxygen to form a lipid peroxyl radical (LOO•), which can propagate the chain reaction of lipid peroxidation.
Signaling Pathway:
Figure 2: CCl₃S•-initiated lipid peroxidation cascade.
Reactions with Proteins
The CCl₃S• radical can react with amino acid residues in proteins, leading to protein modification and dysfunction. The primary targets are amino acids with readily abstractable hydrogen atoms, such as cysteine and tryptophan. The abstraction of a hydrogen atom from a protein results in the formation of a protein-centered radical, which can lead to protein cross-linking, aggregation, or fragmentation.
Experimental Protocols
Generation and Detection of CCl₃S• by ESR Spin Trapping
Electron Spin Resonance (ESR) spectroscopy, coupled with spin trapping, is the most definitive method for the detection of short-lived radicals like CCl₃S•.[7]
Experimental Workflow:
Figure 3: Workflow for ESR spin trapping of CCl₃S•.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of captan or folpet (e.g., 10 mM in a suitable solvent like acetone or DMSO).
-
Prepare a stock solution of a thiol, such as glutathione (GSH) (e.g., 100 mM in buffer).
-
Prepare a stock solution of the spin trap, either α-phenyl-N-tert-butylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-oxide (DMPO) (e.g., 1 M in the appropriate solvent).
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).
-
-
Reaction Mixture:
-
In a small reaction vessel, combine the buffer, the spin trap solution (final concentration typically 50-100 mM), and the captan/folpet solution (final concentration in the micromolar to low millimolar range).
-
Initiate the reaction by adding the thiol solution.
-
-
ESR Spectroscopy:
-
Immediately transfer the reaction mixture into a flat quartz ESR cell.
-
Place the cell in the cavity of the ESR spectrometer.
-
Record the ESR spectrum at room temperature. Typical ESR settings for X-band spectrometers are: microwave frequency ~9.5 GHz, microwave power ~10-20 mW, modulation frequency 100 kHz, modulation amplitude ~0.5-1.0 G, and a sweep width of 100 G centered around g ≈ 2.006.
-
-
Data Analysis:
Analysis of Lipid Peroxidation
The induction of lipid peroxidation by CCl₃S• can be assessed by measuring the formation of lipid hydroperoxides or secondary products like malondialdehyde (MDA).
Detailed Methodology (Thiobarbituric Acid Reactive Substances - TBARS Assay):
-
Reaction System:
-
Prepare a suspension of liposomes or isolated membranes in a buffer.
-
Add captan or folpet and a thiol to initiate the formation of CCl₃S•.
-
Incubate the mixture at 37°C for a specified time.
-
-
TBARS Assay:
-
To the reaction mixture, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
Heat the mixture at 95-100°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the amount of MDA formed using a standard curve prepared with a known concentration of MDA.
-
Analysis of Protein Modification by Mass Spectrometry
Mass spectrometry can be used to identify specific amino acid modifications in proteins resulting from their reaction with the CCl₃S• radical.[10][11]
Experimental Workflow:
Figure 4: Workflow for analyzing protein modification by CCl₃S• using mass spectrometry.
Detailed Methodology:
-
Reaction: Incubate the target protein with captan or folpet and a thiol in a suitable buffer.
-
Sample Preparation: After the reaction, remove excess reagents (e.g., by dialysis or size-exclusion chromatography). Reduce and alkylate the cysteine residues to prevent disulfide bond formation during analysis.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the acquired MS/MS data against the protein sequence database to identify peptides with mass shifts corresponding to modifications by the CCl₃S group or its fragments.
Quantitative Data
Quantitative data on the CCl₃S• radical is scarce in the literature. However, data from related systems can provide valuable estimates.
Table 1: Reaction Rate Constants of Related Radicals
| Reaction | Rate Constant (M⁻¹s⁻¹) | Reference |
| CysS• + Linoleic Acid | 1.3 x 10⁷ | [4] |
| CysS• + Linolenic Acid | 1.9 x 10⁷ | [4] |
| CysS• + Arachidonic Acid | 2.2 x 10⁷ | [4] |
| •OH + SO₂ | ~1 x 10⁹ | [12] |
| Cl• + Organic Molecules | 10⁸ - 10¹⁰ | [13] |
Table 2: Representative ESR Hyperfine Coupling Constants for PBN and DMPO Adducts
| Radical Adduct | aN (Gauss) | aHβ (Gauss) | Reference |
| PBN-CH₃ | 16.3 | 3.4 | [8] |
| PBN-OH | 15.3 | 2.6 | [14] |
| DMPO-OH | 14.9 | 14.9 | [15] |
| DMPO-SO₃⁻• | 14.5 | - | [16] |
| CCl₃S• Adducts | Not Experimentally Determined | Not Experimentally Determined |
Note: The hyperfine coupling constants for CCl₃S• adducts are not available in the reviewed literature and would need to be determined experimentally or computationally.
Conclusion
The trichloromethylthiyl radical (CCl₃S•) is a key reactive intermediate in the biological activity and toxicology of fungicides like captan and folpet. Its formation via N-S bond cleavage and subsequent reactions with lipids and proteins contribute to cellular oxidative stress. The experimental protocols detailed in this guide, particularly ESR spin trapping and mass spectrometry, provide a framework for researchers to investigate the formation and reactivity of this important radical species. Further research is needed to determine the specific kinetic parameters and to fully elucidate the signaling pathways directly involving the CCl₃S• radical, which will be crucial for a complete understanding of the toxicology of trichloromethylthio-containing compounds and for the rational design of safer agricultural chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiyl radical attack on polyunsaturated fatty acids: a possible route to lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in radical probe mass spectrometry for protein footprinting in chemical biology applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. [17O]oxygen hyperfine structure for the hydroxyl and superoxide radical adducts of the spin traps DMPO, PBN and 4-POBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholars.uky.edu [scholars.uky.edu]
A Technical Guide to Bis(trichloromethyl) Disulfide in the Context of Halogenated Sulfur Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of bis(trichloromethyl) disulfide (Cl₃CSSCCl₃) and its historical and chemical context within the broader field of halogenated sulfur chemistry. The study of organosulfur compounds dates back to the 19th century, with significant expansion in the 20th century driven by industrial and agricultural applications.[1][2] This document details the evolution of this specialized area, focusing on the synthesis, properties, and reactions of key compounds. Particular emphasis is placed on trichloromethanesulfenyl chloride (perchloromethyl mercaptan, CCl₃SCl), the primary precursor to this compound. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are provided to serve as a comprehensive resource for professionals in research and development.
A Historical Overview of Halogenated Sulfur Chemistry
The field of organosulfur chemistry has deep roots, with foundational discoveries of compounds like sulfur chlorides occurring in the 19th century.[1] The introduction of halogen atoms into organosulfur molecules dramatically alters their reactivity, a principle that chemists have leveraged for over a century.[1] This led to a surge in the development of organohalogen compounds throughout the 20th century for a wide array of applications.[1]
A parallel can be drawn with the history of bis(trichloromethyl) carbonate, commonly known as triphosgene. First described in 1880, its utility as a safer, solid substitute for the highly toxic phosgene gas was not widely recognized and applied in organic synthesis until the late 20th century.[1][3] This pattern of early discovery followed by a much later realization of broad synthetic potential is a recurring theme for many highly reactive halogenated compounds, including those in organosulfur chemistry.
Trichloromethanesulfenyl Chloride (CCl₃SCl): The Key Precursor
Historically known as perchloromethyl mercaptan, trichloromethanesulfenyl chloride (CCl₃SCl) is a cornerstone of this chemical subclass and the most significant precursor for the synthesis of this compound.[1][4] It is a yellow, oily liquid with a foul, acrid odor, primarily used as an intermediate in the manufacturing of fungicides, such as captan and folpet, and various dyes.[4]
The original and still common synthesis method was developed by Rathke, involving the chlorination of carbon disulfide (CS₂) in the presence of an iodine catalyst.[5] This process yields CCl₃SCl along with byproducts like sulfur monochloride, sulfur dichloride, and carbon tetrachloride.[4][5] The close boiling points of CCl₃SCl and sulfur monochloride (S₂Cl₂) make their separation by distillation challenging.[4]
Emergence and Synthesis of this compound
This compound (C₂Cl₆S₂) represents a dimerization product conceptually derived from its precursor, CCl₃SCl. While its specific discovery is less prominently documented than its precursor, its chemistry is intrinsically linked. The synthesis of disulfides through the oxidation of thiols is a fundamental reaction in organic chemistry.[6][7] In the context of halogenated compounds, the formation of this compound can occur during the synthesis of CCl₃SCl, particularly under conditions that favor the coupling of sulfenyl chloride intermediates. Distillation is often required to separate the target disulfide from related byproducts, such as bis(trichloromethyl) trisulfide.[1]
Chemical Properties and Reactivity
The reactivity of these compounds is dominated by the electrophilic nature of the sulfur atom and the influence of the strongly electron-withdrawing trichloromethyl group.
4.1 Quantitative Data
The physical and chemical properties of this compound and its essential precursor are summarized below for comparison.
| Property | This compound (C₂Cl₆S₂) | Trichloromethanesulfenyl chloride (CCl₃SCl) |
| Molar Mass | 300.9 g/mol [8] | 185.88 g/mol |
| Formula | C₂Cl₆S₂[8] | CCl₄S[9] |
| Appearance | --- | Yellow oily liquid with a pungent odor[10] |
| Boiling Point | --- | 149 °C (decomposes) |
| Solubility | Soluble in organic solvents | Insoluble in water, soluble in organic solvents[4] |
| Reactivity with Water | Reacts with water | Decomposes on contact with water to produce HCl, SO₂, and CO₂[10] |
| CAS Number | 15110-08-4[8] | 594-42-3[9] |
4.2 Key Reactions
Halogenated sulfur compounds undergo several characteristic reactions:
-
Hydrolysis: Both CCl₃SCl and the corresponding disulfide react with water. The hydrolysis of CCl₃SCl is slow but produces hydrochloric acid, carbon dioxide, and sulfur.[4] This reactivity contributes to their corrosive nature.
-
Reaction with Metals: CCl₃SCl is corrosive to most metals.[4] In the presence of iron, it can decompose to form carbon tetrachloride and sulfur chlorides.[5]
-
Oxidation: Oxidation of CCl₃SCl with nitric acid yields trichloromethanesulfonyl chloride (Cl₃CSO₂Cl), a stable white solid.[4] Disulfides can also be oxidized to various S-oxides, such as thiosulfinates and thiosulfonates.[11]
-
Nucleophilic Attack: The sulfur atom is highly electrophilic and reacts with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the basis for its use in synthesizing fungicides and other complex organic molecules.
Experimental Protocols & Workflows
5.1 Synthesis of Trichloromethanesulfenyl Chloride (CCl₃SCl)
The classical synthesis involves the iodine-catalyzed chlorination of carbon disulfide.
Protocol:
-
Charge a reaction vessel with carbon disulfide (CS₂) and a catalytic amount of iodine.
-
Cool the vessel externally with an ice-water bath.
-
Introduce a stream of dry chlorine gas into the mixture over several hours. The reaction can be accelerated by exposure to diffused daylight.
-
Continue chlorination until the volume of the liquid has approximately doubled.
-
Allow the mixture to stand overnight.
-
Warm the reaction mixture to distill off excess CS₂ and byproduct carbon tetrachloride.
-
Decompose residual sulfur chloride by vigorously shaking the residue with an equal volume of water.
-
Purify the final product by steam distillation followed by vacuum distillation.
5.2 General Reactivity of Trichloromethanesulfenyl Chloride
The high electrophilicity of the sulfur atom in CCl₃SCl makes it a versatile reagent for introducing the CCl₃S- group into other molecules.
Applications and Modern Significance
The primary industrial importance of trichloromethanesulfenyl chloride lies in its role as a key intermediate. The CCl₃S- moiety it provides is a critical component of several broad-spectrum fungicides, most notably captan and folpet. The development of these pesticides was a significant driver for optimizing the industrial production of CCl₃SCl.
While this compound itself is less commonly cited in large-scale applications, it serves as a valuable reagent in synthetic chemistry. Disulfides are crucial in biochemistry (e.g., disulfide bridges in proteins) and materials science.[12] The study of highly halogenated disulfides like C₂Cl₆S₂ contributes to a deeper understanding of sulfur-sulfur bond stability and reactivity in extreme electronic environments, informing the design of novel pharmaceuticals and specialty polymers.
Conclusion
The historical journey of this compound is deeply intertwined with the development of halogenated sulfur chemistry, particularly the chemistry of its precursor, trichloromethanesulfenyl chloride. From early academic curiosities in the 19th century to essential industrial intermediates in the 20th, these compounds highlight a rich area of chemical exploration. For today's researchers, they offer a platform for creating complex molecules with applications ranging from agriculture to drug development. A thorough understanding of their synthesis, reactivity, and historical context is crucial for innovation in these fields.
References
- 1. This compound | 15110-08-4 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Phosgene - Wikipedia [en.wikipedia.org]
- 4. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | C2Cl6S2 | CID 167239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cymitquimica.com [cymitquimica.com]
- 10. ICSC 0311 - TRICHLOROMETHANESULFENYL CHLORIDE [chemicalsafety.ilo.org]
- 11. Organosulfur compound - Disulfides, Polysulfides, Oxidized Products | Britannica [britannica.com]
- 12. WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
Spectroscopic and Analytical Investigation of Bis(trichloromethyl) Disulfide Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies relevant to the investigation of bis(trichloromethyl) disulfide (C₂Cl₆S₂). Given the limited availability of public domain spectroscopic data for this specific compound, this document synthesizes information from established analytical principles and data from analogous organosulfur and organohalogen compounds to present a foundational framework for its analysis.
Physicochemical Properties
This compound is a halogenated organosulfur compound. Its basic chemical and physical properties, computed and compiled from various chemical databases, are essential for developing appropriate analytical methods.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₂Cl₆S₂ | [1][2] |
| Molecular Weight | 300.9 g/mol | [1] |
| CAS Number | 15110-08-4 | [1] |
| IUPAC Name | trichloro-(trichloromethyldisulfanyl)methane | [1] |
| Synonyms | Disulfide, bis(trichloromethyl) | [1] |
| Computed XLogP3 | 4.8 | [1] |
Spectroscopic Characterization (Predicted)
Direct experimental spectra for this compound are not widely published. However, based on its molecular structure, its expected spectroscopic characteristics can be predicted.
| Technique | Expected Characteristics |
| ¹³C NMR Spectroscopy | A single resonance is expected due to the molecule's symmetry (Cl₃C-S-S-CCl₃). The chemical shift for the -CCl₃ carbon is predicted to be in the range of 95-110 ppm . This significant downfield shift is attributed to the strong deshielding effect of three electronegative chlorine atoms and the adjacent sulfur atom.[4][5][6] |
| Infrared (IR) Spectroscopy | C-Cl Stretch: Strong, characteristic absorptions are expected in the 650-850 cm⁻¹ region. The intensity and number of bands will depend on the rotational isomers present. S-S Stretch: A weak absorption is anticipated in the 400-550 cm⁻¹ region. This bond vibration typically results in a weak signal in IR spectroscopy.[7] |
| Mass Spectrometry (EI) | The mass spectrum is expected to show a complex molecular ion [M]⁺ peak cluster around m/z 298-306 , reflecting the isotopic distribution of its six chlorine atoms (³⁵Cl and ³⁷Cl). Key fragmentation pathways would likely involve the cleavage of the S-S bond and C-S bonds, yielding characteristic fragment ions such as [CCl₃S]⁺ (m/z ~150) and [CCl₃]⁺ (m/z ~117), both of which would also exhibit distinct chlorine isotopic patterns.[8][9] |
Analytical Methodologies
Gas chromatography coupled with mass spectrometry (GC-MS) is the most suitable technique for the separation and identification of volatile compounds like this compound. The following is a representative protocol based on established methods for analyzing volatile organosulfur and organochlorine compounds.[10][11][12]
Representative Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Solution in Organic Solvent):
-
Accurately weigh approximately 10 mg of the sample material.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as hexane or dichloromethane.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Perform serial dilutions as necessary to bring the concentration into the linear range of the instrument (e.g., 1-100 µg/mL).
-
Transfer the final solution to a 2 mL autosampler vial for analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid detector saturation.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended for its robustness and inertness.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40-450.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time.
-
Confirm identity by comparing the acquired mass spectrum with the predicted fragmentation pattern, paying close attention to the characteristic isotopic cluster of the molecular ion and key fragments.
-
Quantification can be performed using an external or internal standard method by integrating the peak area of a characteristic ion (e.g., from the [CCl₃]⁺ fragment at m/z 117).
-
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of the analytical workflow and the chemical synthesis context for this compound.
Caption: General analytical workflow for the GC-MS analysis of this compound.
Caption: Likely synthesis pathway from its precursor, trichloromethanesulfenyl chloride.[13]
References
- 1. This compound | C2Cl6S2 | CID 167239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C2Cl6S2 | CID 167239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Disulfide, bis(trifluoromethyl) [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. This compound | 15110-08-4 | Benchchem [benchchem.com]
An In-depth Technical Guide on Bis(trichloromethyl) disulfide: Molecular Properties
This guide provides a focused overview of the fundamental molecular characteristics of bis(trichloromethyl) disulfide, a compound of interest for researchers and professionals in the fields of chemistry and drug development.
Molecular Formula and Weight
This compound is a chemical compound with the molecular formula C₂Cl₆S₂.[1][2][3] Its molecular weight is approximately 300.87 g/mol .[1][3][4] The structure consists of two trichloromethyl groups linked by a disulfide bond.
Quantitative Molecular Data
The key molecular identifiers and properties of this compound are summarized in the table below for clear reference.
| Property | Value | Source |
| Molecular Formula | C₂Cl₆S₂ | PubChem[2], Benchchem[1] |
| Molecular Weight | ~300.87 g/mol | Benchchem[1], gsrs[3] |
| IUPAC Name | trichloro(trichloromethyldisulfanyl)methane | PubChem[2], Benchchem[1] |
| CAS Number | 15110-08-4 | CymitQuimica[5], PubChem[2] |
Molecular Structure Visualization
The following diagram illustrates the chemical structure of this compound, highlighting the connectivity of the atoms.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound can be found in specialized chemical literature. A common synthetic route involves the reaction of a suitable precursor with a sulfurizing agent. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the compound. For specific, validated experimental procedures, researchers are advised to consult peer-reviewed scientific journals and established chemical synthesis databases.
References
Methodological & Application
Applications of Bis(trichloromethyl) disulfide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trichloromethyl) disulfide, with the chemical formula C₂Cl₆S₂, is a highly reactive organosulfur compound. Structurally, it consists of two trichloromethyl groups linked by a disulfide bond. While not as commonly employed in laboratory synthesis as its carbonate analog, bis(trichloromethyl) carbonate (triphosgene), its reactivity offers potential applications as a source for thiocarbonyl species and in the synthesis of various sulfur-containing organic molecules. Its high reactivity is attributed to the electron-withdrawing nature of the trichloromethyl groups, which polarizes the S-S and C-S bonds, making them susceptible to cleavage and reaction with nucleophiles.
Due to its probable high toxicity and reactivity, analogous to thiophosgene, this compound must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Application 1: Precursor for Thiophosgene and Isothiocyanate Synthesis
One of the primary applications of compounds containing a trichloromethanethiol moiety is their use as precursors to thiophosgene (CSCl₂), a versatile reagent for the synthesis of isothiocyanates, thioureas, and other sulfur-containing heterocycles. This compound can serve as a source for thiophosgene or related reactive intermediates either through thermal decomposition or reaction with nucleophiles.
The generated thiophosgene readily reacts with primary amines to form isothiocyanates, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
Caption: Workflow for Isothiocyanate Synthesis.
Experimental Protocol: General Synthesis of Isothiocyanates
This protocol describes a general method for synthesizing isothiocyanates from primary amines using an in situ source of thiophosgene, for which this compound could be a potential precursor.
Materials:
-
Primary amine (1.0 eq)
-
This compound (0.5 eq, assuming it generates one equivalent of reactive species per trichloromethyl group) or a suitable thiophosgene source.
-
Triethylamine (Et₃N) or another non-nucleophilic base (2.2 eq)
-
Anhydrous dichloromethane (DCM) or chloroform as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (0.5 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure isothiocyanate.
Representative Data: Synthesis of Isothiocyanates from Primary Amines
The following table summarizes typical yields for the conversion of various primary amines to isothiocyanates using methods involving thiophosgene or its precursors.[1][2]
| Entry | Starting Amine | Product Isothiocyanate | Solvent | Yield (%) |
| 1 | Phenethylamine | 2-Phenylethyl isothiocyanate | DCM | 94 |
| 2 | Benzylamine | Benzyl isothiocyanate | DCM | 92 |
| 3 | Cyclohexylamine | Cyclohexyl isothiocyanate | DCM | 91 |
| 4 | Aniline | Phenyl isothiocyanate | DCM | 85 |
| 5 | tert-Butylamine | tert-Butyl isothiocyanate | DCM | 72 |
Application 2: Synthesis of Thioureas
Isothiocyanates, generated from this compound as described above, are key intermediates for the synthesis of N,N'-disubstituted thioureas. This is achieved by the reaction of the isothiocyanate with a second primary or secondary amine. Symmetrical thioureas can also be formed in a one-pot reaction if the intermediate isothiocyanate reacts with the starting amine.
Caption: Two-step synthesis of thioureas.
Experimental Protocol: Synthesis of N,N'-Disubstituted Thiourea
Materials:
-
Isothiocyanate (1.0 eq, prepared as in Application 1)
-
Primary or secondary amine (1.0-1.1 eq)
-
Solvent (e.g., ethanol, acetonitrile, or THF)
Procedure:
-
Dissolve the isothiocyanate (1.0 eq) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the amine (1.0-1.1 eq) to the solution. The reaction is often exothermic. If necessary, cool the flask in an ice bath to maintain control over the reaction temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution as a solid.
-
Monitor the reaction by TLC until the starting isothiocyanate is consumed.
-
If a precipitate has formed, collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N,N'-disubstituted thiourea.
Representative Data: Thiourea Synthesis
This table shows representative yields for the synthesis of thioureas from isocyanides and amines with elemental sulfur, a conceptually similar transformation.[3][4]
| Entry | Isothiocyanate/Precursor | Amine | Product Thiourea | Yield (%) |
| 1 | Phenyl isothiocyanate | Aniline | N,N'-Diphenylthiourea | >95 |
| 2 | Benzyl isothiocyanate | Cyclohexylamine | N-Benzyl-N'-cyclohexylthiourea | 92 |
| 3 | Allyl isothiocyanate | Morpholine | N-Allyl-N'-(morpholine-4-carbonyl)thiourea | 90 |
| 4 | Ethyl isothiocyanate | Diethylamine | N,N-Diethyl-N'-ethylthiourea | >95 |
Application 3: Reactions with Other Nucleophiles
The electrophilic nature of the sulfur atoms in this compound allows for reactions with a variety of nucleophiles beyond amines. The disulfide bond can be cleaved by soft nucleophiles like thiolates, leading to the formation of new, unsymmetrical disulfides.
Caption: General nucleophilic substitution on the disulfide.
Experimental Protocol: General Reaction with Thiolates (Thiol-Disulfide Exchange)
Materials:
-
Thiol (R-SH) (1.0 eq)
-
This compound (1.0 eq)
-
Base (e.g., sodium hydride or triethylamine) (1.1 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the thiol (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base (1.1 eq) portion-wise to generate the thiolate in situ.
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting unsymmetrical disulfide (R-S-S-CCl₃) by column chromatography.
Quantitative Data
Specific yield data for reactions of this compound are not widely reported in academic literature. However, thiol-disulfide exchange reactions are generally efficient.[5] Yields for analogous reactions forming unsymmetrical disulfides are typically in the range of 70-95%, depending on the substrates and conditions used.
References
Application Notes and Protocols for the Use of Bis(trichloromethyl) Disulfide (Triphosgene) as a Phosgene Substitute in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bis(trichloromethyl) carbonate, commonly known as triphosgene, is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic and gaseous phosgene in a wide array of chemical transformations.[1][2] Its utility in organic synthesis is significant, facilitating the preparation of numerous valuable compounds, including chloroformates, isocyanates, carbonates, ureas, and alkyl chlorides, which are key intermediates in the pharmaceutical and agrochemical industries.[3][4][5] This document provides detailed application notes, experimental protocols, and safety considerations for the use of triphosgene in a research setting.
Key Advantages of Triphosgene:
-
Enhanced Safety: As a solid, triphosgene significantly reduces the risks associated with handling and transportation compared to gaseous phosgene.[1]
-
Ease of Handling and Storage: Its solid nature simplifies storage, transportation, and accurate dosing in reactions.[1]
-
Synthetic Versatility: Triphosgene is an efficient carbonylating agent for a variety of synthetic transformations, including chloroformylation and isocyanate formation.[1][3]
Safety Precautions:
Triphosgene is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.[6] Although it is a solid, it can decompose to release phosgene, especially in the presence of nucleophiles or moisture, or upon heating.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant laboratory coat, and compatible gloves (e.g., a double layer of vinyl and nitrile gloves).[6]
-
Engineering Controls: All work with triphosgene must be conducted in a properly functioning chemical fume hood.[6] The use of a phosgene sensor is recommended.[6]
-
Handling: Avoid inhalation of dust and vapors.[6] Minimize dust generation during handling.[9] Use dry equipment and solvents, as triphosgene reacts with water.[9][10]
-
Spills and Waste Disposal: In case of a spill, evacuate the area and prevent further leakage if safe to do so.[6] Clean up spills using appropriate procedures and dispose of waste as hazardous material.[6][9] Do not allow triphosgene waste to enter drains.[6]
-
First Aid: In case of exposure, seek immediate medical attention. The effects of phosgene poisoning can be delayed.[6][11]
Applications and Experimental Protocols
Synthesis of Chloroformates
Chloroformates are important intermediates in the synthesis of carbonates and carbamates. Triphosgene provides a mild and efficient method for their preparation from alcohols.[3][12]
General Reaction Scheme:
Caption: General workflow for the synthesis of chloroformates using triphosgene.
Quantitative Data for Chloroformate Synthesis:
| Starting Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butanol | Sodium Carbonate | Toluene | 0 | 8 | 94 (Conversion) | [12] |
| n-Octanol | Sodium Carbonate | Toluene | 0 | 8 | 93 (Conversion) | [12] |
| 2-Ethylcyclohexan-1-ol | Sodium Carbonate | Toluene | 0 | 8 | 94 (Conversion) | [12] |
| Steroid Scaffold | Pyridine | Benzene | Room Temp | - | - | [3] |
| Campothecin | - | - | - | - | - | [3] |
Detailed Protocol: Synthesis of n-Butyl Chloroformate [12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add triphosgene (1.54 g, 5.2 mmol), sodium carbonate (1.02 g, 10 mmol), and dimethylformamide (0.2 g, 0.35 mmol) as a catalyst in toluene (20 ml).
-
Cooling: Cool the mixture to 0°C and stir for 30 minutes.
-
Addition of Alcohol: Slowly add a solution of n-butanol (0.75 g, 10 mmol) in toluene (20 ml) over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 8 hours.
-
Work-up and Analysis: Monitor the reaction progress by Gas-Liquid Chromatography (GLC). The reported conversion to n-butyl chloroformate is 94% with 100% selectivity.
Synthesis of Isocyanates
Isocyanates are versatile intermediates in the synthesis of ureas, carbamates, and other nitrogen-containing compounds, with wide applications in drug development.[4] Triphosgene offers a convenient route for the conversion of primary amines to isocyanates.[3][13]
General Reaction Scheme:
Caption: General workflow for the synthesis of isocyanates using triphosgene.
Quantitative Data for Isocyanate Synthesis:
| Starting Amine | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-Phenylalanine methyl ester HCl | Sodium Bicarbonate | Methylene Chloride | 0 | 15 min | 98 | [13] |
| o-Nitroaniline | - | 1,2-Dichloroethane | 75 | 6 h | 80.3 | [14] |
| m-Nitroaniline | - | 1,2-Dichloroethane | 75 | 5.5 h | 83.7 | [14] |
| p-Nitroaniline | - | 1,2-Dichloroethane | 75 | 5 h | 83.5 | [14] |
| Aniline | Triethylamine | DCM | -35 to RT | 2 h | - | [15] |
| p-Toluidine | Triethylamine | DCM | -35 to RT | - | 61 | [15] |
Detailed Protocol: Synthesis of Methyl (S)-2-isocyanato-3-phenylpropanoate [13]
-
Reaction Setup: In a 250-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, add methylene chloride (100 mL), saturated aqueous sodium bicarbonate (100 mL), and L-phenylalanine methyl ester hydrochloride (5.50 g, 25.5 mmol).
-
Cooling: Cool the biphasic mixture in an ice bath.
-
Addition of Triphosgene: While stirring mechanically, add triphosgene (2.52 g, 8.42 mmol) in a single portion.
-
Reaction: Stir the reaction mixture in the ice bath for 15 minutes.
-
Work-up: Pour the mixture into a 250-mL separatory funnel. Collect the organic layer and extract the aqueous layer with three 15-mL portions of methylene chloride.
-
Purification: Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a colorless oil. Purify the oil by Kugelrohr distillation (130°C, 0.05 mm) to yield 5.15 g (98%) of the product.
Synthesis of Carbonates and Ureas
Triphosgene is also employed in the synthesis of symmetrical and unsymmetrical carbonates from alcohols and ureas from amines.[3]
General Reaction Schemes:
Caption: General workflows for carbonate and urea synthesis using triphosgene.
Quantitative Data for Urea and Carbonate Synthesis:
| Product Type | Starting Material | Base | Solvent | Yield (%) | Reference |
| Symmetrical Diaryl Ureas | Substituted Anilines | Triethylamine | - | Good | [3] |
| Symmetrical Urea (from Staurosporine) | Staurosporine | Triethylamine | Anhydrous Dichloromethane | 13 | [3] |
| Cyclic Carbonate | Diisononyl Tartarate | Pyridine | - | - | [3] |
Detailed Protocol: General Procedure for Symmetrical Diaryl Urea Synthesis [3]
-
Reaction Setup: To a solution of the substituted aniline in a suitable solvent, add triphosgene.
-
Addition of Base: Add triethylamine to the mixture.
-
Reaction: Stir the reaction at an appropriate temperature until completion (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Other Applications
Triphosgene is also utilized in a variety of other transformations, including:
-
Synthesis of Alkyl Chlorides: Primary alcohols can be converted to alkyl chlorides using triphosgene in the presence of a base like pyridine or triethylamine.[3]
-
Synthesis of Acyl Chlorides: Carboxylic acids can be converted to their corresponding acyl chlorides using a Vilsmeier reagent generated in situ from triphosgene and DMF.[3]
-
Synthesis of Heterocycles: Triphosgene is used in the synthesis of various heterocyclic compounds such as 2-imidazolidinones and oxazolidinones.[3]
Logical Relationship Diagram for Triphosgene Reactivity:
Caption: Reactivity of triphosgene with different functional groups.
Triphosgene is a highly versatile and valuable reagent in modern organic synthesis, offering a safer alternative to phosgene for a multitude of chemical transformations. By following the detailed protocols and adhering to strict safety precautions, researchers can effectively and safely utilize triphosgene to synthesize a wide range of important chemical intermediates for drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Triphosgene - Wikipedia [en.wikipedia.org]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Triphosgene Uses in Pharmaceuticals - SHANGHAI TOPFINE CHEMICAL CO., LTD. [topfinechem.com]
- 5. Triphosgene | 32315-10-9 | FT07890 | Biosynth [biosynth.com]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. Phosgene - Wikipedia [en.wikipedia.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Application Notes and Protocols: Reaction of bis(trichloromethyl) disulfide with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trichloromethyl) disulfide (Cl₃CSSCCl₃) is a sulfur-containing organic compound that can serve as a precursor to reactive thiocarbonyl species. While not as commonly employed as other thiophosgene surrogates like bis(trichloromethyl) carbonate (triphosgene), its reactivity profile suggests its utility in the synthesis of valuable sulfur-containing organic molecules. This document provides detailed application notes on the reaction of this compound with primary and secondary amines, including proposed reaction mechanisms, general experimental protocols, and a discussion of its applications in medicinal chemistry and drug development. The primary products of these reactions are isothiocyanates from primary amines and thiocarbamoyl chlorides from secondary amines, both of which are versatile intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
Proposed Reaction Mechanisms
The reaction of this compound with amines is believed to proceed through the in situ generation of thiophosgene (CSCl₂), a highly reactive thiocarbonyl compound. Thiophosgene then reacts with the amine nucleophile.
Reaction with Primary Amines
The reaction with primary amines is expected to yield isothiocyanates. The proposed mechanism involves the initial formation of a thiocarbamoyl chloride intermediate, which then undergoes elimination to form the isothiocyanate.
Caption: Proposed reaction pathway for isothiocyanate synthesis.
Reaction with Secondary Amines
Secondary amines react with the in situ generated thiophosgene to form stable thiocarbamoyl chlorides.
Caption: Proposed reaction pathway for thiocarbamoyl chloride synthesis.
Experimental Protocols
Disclaimer: The following are general protocols derived from the known chemistry of thiophosgene and its surrogates. Specific reaction conditions for this compound may require optimization. All reactions should be performed in a well-ventilated fume hood due to the potential formation of toxic and volatile intermediates.
General Protocol for the Synthesis of Isothiocyanates from Primary Amines
Caption: Experimental workflow for isothiocyanate synthesis.
Materials:
-
Primary amine
-
This compound
-
Anhydrous inert solvent (e.g., dichloromethane, chloroform, toluene)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) and a tertiary amine base (2.2 eq.) in an anhydrous inert solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (0.55 eq.) in the same anhydrous solvent to the cooled amine solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to afford the desired isothiocyanate.
General Protocol for the Synthesis of Thiocarbamoyl Chlorides from Secondary Amines
The protocol is similar to that for primary amines, with slight modifications in stoichiometry.
Materials:
-
Secondary amine
-
This compound
-
Anhydrous inert solvent (e.g., dichloromethane, chloroform)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (2.0 eq.) in an anhydrous inert solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated amine hydrochloride salt.
-
Wash the filtrate with cold water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude thiocarbamoyl chloride.
-
Further purification can be achieved by distillation or recrystallization.
Quantitative Data (from Analogous Reactions)
As there is a lack of specific quantitative data for the reaction of this compound with amines in the scientific literature, the following tables summarize representative yields for the synthesis of isothiocyanates and thiocarbamoyl chlorides using thiophosgene, a related and more commonly used reagent. These values can serve as a benchmark for what might be expected when using this compound under optimized conditions.
Table 1: Synthesis of Isothiocyanates from Primary Amines using Thiophosgene
| Primary Amine | Product Isothiocyanate | Yield (%) |
| Aniline | Phenyl isothiocyanate | >90 |
| p-Toluidine | p-Tolyl isothiocyanate | ~95 |
| Benzylamine | Benzyl isothiocyanate | ~85 |
| Cyclohexylamine | Cyclohexyl isothiocyanate | ~90 |
Table 2: Synthesis of Thiocarbamoyl Chlorides from Secondary Amines using Thiophosgene
| Secondary Amine | Product Thiocarbamoyl Chloride | Yield (%) |
| Diethylamine | N,N-Diethylthiocarbamoyl chloride | >90 |
| Pyrrolidine | Pyrrolidine-1-carbothioyl chloride | ~92 |
| Morpholine | Morpholine-4-carbothioyl chloride | ~95 |
| Piperidine | Piperidine-1-carbothioyl chloride | ~93 |
Applications in Drug Development
Isothiocyanates and thiocarbamoyl chlorides are highly valuable building blocks in medicinal chemistry due to their ability to participate in a wide range of chemical transformations to generate diverse molecular scaffolds.
-
Isothiocyanates are known for their presence in cruciferous vegetables and many possess potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] They are also key intermediates in the synthesis of thioureas, thiazoles, and other heterocyclic compounds that are prevalent in many drug molecules.
-
Thiocarbamoyl chlorides are versatile reagents for the introduction of the thiocarbamoyl moiety. This functional group is found in various pharmacologically active compounds, including fungicides, herbicides, and vulcanization accelerators. In drug development, they are used to synthesize thiocarbamates and thioureas, which can act as enzyme inhibitors or receptor modulators.
The reaction of this compound with amines provides a potential route to these important classes of compounds, making it a reaction of interest for drug discovery and development programs.
References
Application Notes and Protocols: Bis(trichloromethyl) Carbonate as a Reagent for Peptide Coupling Reactions
Note to the Reader: The topic specified "Bis(trichloromethyl) disulfide" for peptide coupling reactions. However, an extensive review of the scientific literature indicates that Bis(trichloromethyl) carbonate (BTC) , also known as triphosgene , is the reagent widely used for this application. This compound is not documented as a peptide coupling agent. Therefore, these application notes and protocols will focus on the scientifically accurate and established use of Bis(trichloromethyl) carbonate (BTC) in peptide synthesis.
Introduction
Bis(trichloromethyl) carbonate (BTC), a stable, crystalline solid, serves as a safer and more convenient substitute for gaseous phosgene in organic synthesis.[1][2][3] In peptide chemistry, BTC is a highly effective reagent for the in situ generation of N-protected amino acid chlorides.[1][4] This methodology is particularly advantageous for facilitating "difficult couplings" – amide bond formations that are sterically hindered or proceed with low efficiency using standard coupling reagents.[1][4][5] Such challenging couplings often involve N-alkylated amino acids, Cα-branched residues, or sequences prone to aggregation.[5] The use of BTC-generated acid chlorides can lead to quantitative coupling efficiencies with minimal racemization, making it a valuable tool for the synthesis of complex peptides, including backbone cyclic peptides.[4][6]
Mechanism of Action
The efficacy of Bis(trichloromethyl) carbonate in peptide coupling stems from its ability to generate three equivalents of phosgene in situ.[1] The phosgene then reacts with the carboxylic acid of an N-protected amino acid to form a highly reactive acyl chloride intermediate. This intermediate readily undergoes nucleophilic attack by the free amine of the growing peptide chain to form the desired peptide bond. The overall process is outlined in the diagram below.
Caption: Reaction mechanism of BTC-mediated peptide coupling.
Applications in Difficult Peptide Couplings
BTC is particularly effective where standard coupling reagents like carbodiimides (DCC, DIC) or aminium/uronium salts (HBTU, HATU) fail to provide satisfactory yields. Its primary application lies in overcoming the steric hindrance associated with:
-
N-Alkylated Amino Acids: Coupling to N-methylated residues is notoriously difficult. The acid chloride method using BTC has been shown to be superior for these couplings.[5]
-
Sterically Hindered Residues: Amino acids with bulky side chains or Cα-branching (e.g., Val, Ile, Aib) can be coupled more efficiently.
-
Cyclic Peptides: BTC facilitates the synthesis of backbone cyclic peptides.[4][6]
Quantitative Data Summary
The efficiency of BTC-mediated coupling has been demonstrated in various studies. The following tables summarize the coupling yields for different Fmoc-amino acids to a sterically hindered N-methylated amino acid residue on a solid support.
Table 1: Coupling Yields of Fmoc-Amino Acids to N-Methylated Alanine-Resin
| Fmoc-Amino Acid | Coupling Yield (%) | Notes |
| Fmoc-Ala-OH | >99 | Quantitative coupling |
| Fmoc-Val-OH | >99 | Effective for hindered residues |
| Fmoc-Leu-OH | >99 | High efficiency |
| Fmoc-Phe-OH | >99 | Quantitative coupling |
| Fmoc-Pro-OH | >99 | High efficiency |
| Fmoc-Gly-OH | >99 | Quantitative coupling |
Data synthesized from literature describing BTC-mediated couplings.
Table 2: Racemization Study in BTC-Mediated Coupling
| Coupling Reaction | D-Isomer Content (%) | Conclusion |
| Fmoc-Phe-Cl + H-Ala-Resin | <1 | Minimal racemization |
| Fmoc-Cys(Trt)-Cl + H-Gly-Resin | <1 | Minimal racemization |
Data represents typical findings where collidine is used as a base in non-polar solvents.
Experimental Protocols
Caution: Bis(trichloromethyl) carbonate and its decomposition product, phosgene, are highly toxic and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Solvents must be anhydrous.
Protocol 1: In Situ Generation of Fmoc-Amino Acid Chlorides and Coupling to Resin
This protocol describes a general procedure for the coupling of an Fmoc-protected amino acid to a free amine on a solid-phase resin.
Materials:
-
Fmoc-protected amino acid
-
Bis(trichloromethyl) carbonate (BTC)
-
Peptide synthesis resin with a free N-terminal amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF) for washing
-
Methanol (for capping)
Workflow Diagram:
Caption: General workflow for BTC-mediated solid-phase peptide synthesis.
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equivalent of free amine) in anhydrous DCM in a reaction vessel.
-
Activation Mixture: In a separate flask, dissolve the Fmoc-amino acid (3 equivalents) in anhydrous DCM or THF.
-
Add Bis(trichloromethyl) carbonate (0.4 equivalents relative to the amino acid) to the amino acid solution. Stir the mixture at room temperature for 10-30 minutes. The solution may become slightly hazy.
-
Add 2,4,6-collidine (2 equivalents relative to the amino acid) to the activation mixture.
-
Coupling: Immediately add the activation mixture to the swollen resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents and byproducts.
-
A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.
-
Proceed with the standard Fmoc deprotection and subsequent coupling cycles.
Troubleshooting and Key Considerations
-
Solvent Choice: Avoid using DMF or NMP as the reaction solvent for the activation step, as they can react with BTC.[7] Inert solvents like DCM or THF are preferred.
-
Base Selection: 2,4,6-Collidine is a recommended base as it is a strong, non-nucleophilic base that minimizes racemization.
-
Moisture Control: BTC is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent decomposition of the reagent and the acid chloride intermediate.
-
Safety: Due to the release of highly toxic phosgene, always handle BTC in a certified chemical fume hood. Have a proper quenching solution (e.g., concentrated ammonia or sodium hydroxide solution) available for decontaminating glassware and spills.
References
- 1. WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis. Application to the synthesis of two aza-analogues of the AChR MIR decapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN110818605A - Synthetic method of thiourea - Google Patents [patents.google.com]
- 6. This compound | 15110-08-4 | Benchchem [benchchem.com]
- 7. diposit.ub.edu [diposit.ub.edu]
Synthesis of N-Carboxyanhydrides Using Triphosgene: A Safer and Efficient Alternative to Phosgene
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of α-amino acid N-carboxyanhydrides (NCAs), crucial monomers for the production of polypeptides with wide-ranging applications in drug delivery, tissue engineering, and materials science. The use of bis(trichloromethyl) carbonate, commonly known as triphosgene, offers a significantly safer alternative to the highly toxic phosgene gas traditionally employed in the "Fuchs-Farthing" method.[1] Triphosgene, a stable solid, can be handled with greater ease and acts as an in situ source of phosgene, allowing for stoichiometric control of the reaction.[1] This protocol outlines the general procedure, purification techniques, and includes quantitative data for the synthesis of various NCAs, enabling researchers to produce high-purity monomers for their specific applications.
Introduction
N-carboxyanhydrides are highly valuable building blocks for the synthesis of polypeptides.[2][3] The ring-opening polymerization (ROP) of NCAs is a versatile method for producing well-defined polypeptides with controlled molecular weights and architectures. The conventional synthesis of NCAs involves the direct phosgenation of α-amino acids.[1] However, the extreme toxicity of phosgene gas necessitates specialized handling procedures and equipment.
Triphosgene has emerged as a preferred reagent for NCA synthesis in a laboratory setting due to its solid state and comparative safety.[2][3] It serves as a convenient precursor that generates phosgene in situ upon reaction with nucleophiles.[2][3] The reaction of an α-amino acid with triphosgene yields the corresponding NCA and hydrogen chloride (HCl) as a byproduct.[2] The presence of HCl can lead to undesirable side reactions, such as the cleavage of the NCA ring.[1] Therefore, the use of HCl scavengers or catalysts is often employed to improve reaction efficiency and product purity.
Reaction Mechanism
The synthesis of NCAs using triphosgene proceeds through the in situ generation of phosgene. The reaction mechanism can be summarized as follows:
-
Decomposition of Triphosgene: In the presence of a catalyst or nucleophile (like the amino acid itself), triphosgene decomposes to generate three equivalents of phosgene.
-
Formation of an Intermediate: The amino group of the amino acid attacks a molecule of phosgene, leading to the formation of an N-chloroformyl amino acid intermediate (carbamoyl chloride).
-
Cyclization: The carboxyl group of the intermediate then attacks the chloroformyl group, resulting in the cyclization to the N-carboxyanhydride and the elimination of a molecule of HCl.
Experimental Protocols
Materials and Equipment
-
α-Amino acid (dried under vacuum)
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethyl acetate
-
Anhydrous hexane or heptane
-
Triphosgene decomposition catalyst (e.g., activated charcoal, pyridine - optional)
-
HCl scavenger (e.g., triethylamine, an epoxide - optional)
-
Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Addition funnel
-
Schlenk line or nitrogen balloon for inert atmosphere
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel or Celite bed)
General Procedure for NCA Synthesis
-
Preparation: A two-necked round-bottom flask is charged with the desired α-amino acid. The flask is then dried under high vacuum to remove any residual moisture.
-
Reaction Setup: The flask is placed under an inert atmosphere (nitrogen or argon). Anhydrous THF is added to suspend the amino acid. A triphosgene decomposition catalyst can be added at this stage, if desired.[4]
-
Addition of Triphosgene: A solution of triphosgene in anhydrous THF is prepared. The molar ratio of triphosgene to the amino acid is typically between 0.34 and 0.60.[4] This solution is added dropwise to the amino acid suspension at a controlled temperature, which can range from 25 to 70 °C depending on the specific amino acid.[4]
-
Reaction Monitoring: The reaction mixture is stirred at the set temperature until the solution becomes clear, which typically takes 2 to 6 hours.[4] The progress of the reaction can be monitored by the disappearance of the solid amino acid.
-
Work-up: Once the reaction is complete, the mixture is filtered to remove any insoluble byproducts. For larger scale reactions, filtration through a pad of Celite can significantly improve the purity of the final product. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude NCA is precipitated by the addition of a non-polar solvent such as hexane or heptane. The precipitate is collected by filtration, washed with the non-polar solvent, and dried under vacuum. For higher purity, the NCA can be recrystallized from a suitable solvent system (e.g., THF/hexane, ethyl acetate/hexane). The purified NCA should be stored at -20 °C under an inert atmosphere to prevent degradation.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various NCAs using triphosgene as reported in the literature. It is important to note that reaction conditions can be optimized for specific amino acids to achieve higher yields and purity.
| Amino Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| L-Alanine | THF | 70-80 | 5-7 | 44.8 | [5] |
| L-Leucine | THF | N/A | N/A | 58.5-89.5 | [5] |
| L-Phenylalanine | THF | N/A | N/A | 58.5-89.5 | [5] |
| O-benzyl-L-Tyrosine | THF | N/A | N/A | 58.5-89.5 | [5] |
| δ-benzyl-L-Glutamate | THF | N/A | N/A | 58.5-89.5 | [5] |
| L-Valine | Ethyl Acetate | N/A | N/A | 65-83 | [5] |
| Glycine | Ethyl Acetate | N/A | N/A | 65-83 | [5] |
| Boc-L-Lysine | Ethyl Acetate | N/A | N/A | 65-83 | [5] |
Note: "N/A" indicates that the specific data point was not provided in the cited source.
Safety Precautions
-
Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood. It is a lachrymator and can cause severe irritation upon contact with skin, eyes, and the respiratory tract.
-
The reaction generates HCl and phosgene in situ, both of which are toxic and corrosive. The reaction apparatus should be equipped with a gas scrubber to neutralize these acidic gases.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work under an inert atmosphere to prevent moisture from entering the reaction, as NCAs are sensitive to hydrolysis.
Conclusion
The use of triphosgene for the synthesis of N-carboxyanhydrides provides a safer and more convenient method compared to the use of phosgene gas. This protocol, along with the provided data, offers a solid foundation for researchers to produce high-quality NCA monomers for the synthesis of a wide variety of polypeptides. Careful control of reaction conditions and rigorous purification are key to obtaining NCAs with the purity required for controlled polymerizations and other applications in drug development and materials science.
References
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]
- 5. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
Application Notes and Protocols for Thiol-Disulfide Exchange in Biological and Chemical Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiol-Disulfide Exchange
Thiol-disulfide exchange is a fundamental chemical reaction involving the interplay between a thiol (-SH) and a disulfide (-S-S-) group. This reversible reaction is critical in a vast array of biological and chemical processes. In biological systems, it is central to protein folding, stability, and function, acting as a molecular switch in cellular signaling pathways and redox homeostasis.[1][2] The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond, forming a new disulfide bond and releasing a new thiol.[3][4][5] This dynamic process is crucial for the correct pairing of cysteine residues during protein maturation and for the regulation of enzyme activity.[6][7] In drug development, understanding and manipulating thiol-disulfide exchange is vital for designing targeted therapies, assessing drug stability, and understanding mechanisms of action.
Core Mechanism of Thiol-Disulfide Exchange
The predominant mechanism for thiol-disulfide exchange is a bimolecular nucleophilic substitution (SN2) reaction. The key steps are:
-
Deprotonation: A thiol group (R-SH) first deprotonates to form a more reactive thiolate anion (R-S⁻). The rate of this step is pH-dependent.
-
Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'').
-
Formation of a New Disulfide: This attack leads to the cleavage of the original disulfide bond and the formation of a new, mixed disulfide (R-S-S-R').
-
Release of a Thiol: The other sulfur atom of the original disulfide is released as a new thiol (R''-SH).
This exchange can be influenced by several factors, including the pKa of the thiols involved, steric hindrance around the disulfide bond, and the local solvent environment.[3][8]
Key Applications and Protocols
Application 1: Quantification of Free Thiols in Proteins and Peptides
Principle: The quantification of free sulfhydryl groups is essential for characterizing proteins and peptides, assessing their redox state, and for various conjugation chemistries. Ellman's test is a widely used, simple, and reliable colorimetric method for this purpose.[9][10] The assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[10][11]
Experimental Protocol: Ellman's Test
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.
-
Cysteine Standard: Prepare a 1.5 mM stock solution of cysteine hydrochloride monohydrate in the Reaction Buffer. Create a series of dilutions for a standard curve.[10]
-
-
Assay Procedure:
-
To 990 µL of the DTNB working reagent, add 10 µL of the sample (protein or peptide solution). For the blank, add 10 µL of the sample buffer. For the standard curve, add 10 µL of each cysteine dilution.[12]
-
Mix gently and incubate at room temperature for 15 minutes.[10]
-
Measure the absorbance at 412 nm using a spectrophotometer.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples and standards.
-
Plot the absorbance of the cysteine standards against their known concentrations to generate a standard curve.
-
Determine the concentration of free thiols in the sample by interpolating its absorbance value on the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹ at 412 nm.[10]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ at 412 nm | [10] |
| Recommended pH for Ellman's Assay | 8.0 | [10] |
| Incubation Time | 15 minutes | [10] |
Application 2: Monitoring Thiol-Disulfide Exchange Kinetics
Principle: Understanding the kinetics of thiol-disulfide exchange is crucial for studying protein folding pathways and the regulation of redox-sensitive proteins. The reaction rate can be monitored by quantifying the appearance or disappearance of reactants and products over time using techniques like High-Performance Liquid Chromatography (HPLC).[3][13]
Experimental Protocol: HPLC-Based Kinetic Analysis
-
Reaction Setup:
-
Prepare solutions of the thiol and disulfide reactants in a suitable buffer (e.g., phosphate buffer at a specific pH).[3]
-
To inhibit oxidation, especially in prolonged experiments, it is advisable to sparge buffers with nitrogen and include a chelating agent like EDTA.[3]
-
Initiate the reaction by mixing the reactants at a defined temperature.
-
-
Time-Course Sampling and Quenching:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction to stop the thiol-disulfide exchange. This can be achieved by rapid acidification (e.g., adding a small volume of a strong acid like trifluoroacetic acid) which protonates the reactive thiolate anions.[13]
-
-
HPLC Analysis:
-
Separate the reactants and products in the quenched samples using reverse-phase HPLC.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptide bonds).
-
Quantify the peak areas corresponding to each species to determine their concentrations at each time point.
-
-
Data Analysis:
-
Plot the concentrations of reactants and products as a function of time.
-
Fit the data to appropriate kinetic models (e.g., first-order or second-order rate equations) to determine the observed rate constants (kobs).[3]
-
Quantitative Data Summary
| System | pH | Temperature (°C) | Observed Rate Constant (kobs) | Reference |
| hGH tryptic peptides | 6.0 - 10.0 | 4 - 50 | pH and temperature dependent | [3] |
| Glutathione and Dithiothreitol | Varied | Varied | Determined from equilibrium studies | [13] |
Application 3: Characterization of Disulfide Bonds in Proteins by Mass Spectrometry
Principle: Mass spectrometry (MS) is a powerful tool for identifying the connectivity of disulfide bonds in proteins, which is critical for understanding their structure and function. The general workflow involves digesting the protein under non-reducing conditions to keep the disulfide bonds intact, followed by LC-MS/MS analysis to identify the linked peptides.[14][15][16]
Experimental Protocol: Disulfide Bond Mapping by LC-MS/MS
-
Sample Preparation (Non-Reduced Digest):
-
Denature the protein sample using agents like urea or guanidinium chloride.
-
Alkylate free cysteine residues with a reagent such as iodoacetamide to prevent disulfide scrambling.
-
Digest the protein with a specific protease (e.g., trypsin) under non-reducing conditions.[16]
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire mass spectra in both MS and MS/MS modes. The MS mode will detect the mass of the disulfide-linked peptides, which will have a characteristic mass corresponding to the sum of the two individual peptides.
-
In MS/MS mode, the disulfide-linked peptides are fragmented. The resulting fragmentation pattern will contain fragment ions from both constituent peptides, allowing for their identification.[17]
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein sequence database to identify the peptides involved in the disulfide bond.
-
The software looks for pairs of peptides whose combined mass matches a precursor ion and whose fragmentation spectra contain ions from both peptides.
-
Workflow Visualization
Caption: Workflow for disulfide bond mapping by mass spectrometry.
Signaling Pathways Involving Thiol-Disulfide Exchange
Thiol-disulfide exchange is a key mechanism in redox signaling, where the reversible formation and breakage of disulfide bonds in proteins act as a switch to control their activity and function.[1] A prominent example is the protein disulfide isomerase (PDI) family of enzymes in the endoplasmic reticulum, which catalyze disulfide bond formation and isomerization during protein folding.[6][18]
PDI-Catalyzed Oxidative Protein Folding
In the endoplasmic reticulum, PDI facilitates the correct formation of disulfide bonds in newly synthesized proteins. The oxidized form of PDI can directly oxidize the thiols of a substrate protein. PDI itself becomes reduced in the process and is then re-oxidized by enzymes like Ero1, which ultimately transfers electrons to molecular oxygen.[18]
References
- 1. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 10. broadpharm.com [broadpharm.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. interchim.fr [interchim.fr]
- 13. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 16. rapidnovor.com [rapidnovor.com]
- 17. sciex.com [sciex.com]
- 18. Oxidative Protein Folding: from Thiol-disulfide Exchange Reactions to the Redox Poise of the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mechanochemical Scission and Activation of Disulfide-Centered Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted activation of molecules in response to external stimuli is a cornerstone of advanced materials and therapeutics. Mechanical force, as a stimulus, offers unique advantages, including high spatiotemporal control and the ability to penetrate deep into tissues non-invasively. Disulfide bonds, being significantly weaker than carbon-carbon bonds, serve as ideal mechanophores—molecular units that selectively cleave or change in response to mechanical stress.[1][2] When incorporated into the backbone of a polymer, these disulfide units can be selectively broken using mechanical forces like focused ultrasound, leading to polymer scission and the initiation of subsequent chemical reactions.[1][3][4] This principle has been effectively harnessed for on-demand drug release, creating "sonopharmacology" systems where a drug's activity is controlled by ultrasound.[5][6]
These application notes provide an overview of the primary mechanisms for disulfide mechanophore activation and subsequent payload release, summarize key quantitative data from recent studies, and offer detailed protocols for the synthesis, activation, and analysis of these smart polymeric systems.
Mechanisms of Mechanochemical Activation and Payload Release
Mechanical forces, typically applied via acoustic cavitation from ultrasound, stretch and cleave the disulfide bond at the center of a polymer chain, generating reactive thiyl radicals which are subsequently converted to thiols.[1][2] These mechanochemically generated thiols can then trigger a variety of chemical cascades to release an attached payload, such as a drug or a fluorescent reporter. Two prominent release strategies are detailed below.
Release via Intramolecular Cyclization
In this approach, a payload molecule is attached via a linker (e.g., a β-carbonate) adjacent to the central disulfide mechanophore.[7][8][9] Upon ultrasound-induced scission of the disulfide bond and subsequent formation of a thiol, an intramolecular 5-exo-trig cyclization reaction is initiated.[7][10] This cyclization event proceeds spontaneously, leading to the cleavage of the linker and the release of the payload molecule. This method has been successfully used for the theranostic release of anticancer drugs like camptothecin and gemcitabine, where the release of a fluorescent reporter occurs concurrently, allowing for real-time tracking.[7][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ultrasound-Controlled Prodrug Activation: Emerging Strategies in Polymer Mechanochemistry and Sonodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toward Drug Release Using Polymer Mechanochemical Disulfide Scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Accelerated Mechanophore Activation and Drug Release in Network Core‐Structured Star Polymers Using High‐Intensity Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanochemical activation of disulfide-based multifunctional polymers for theranostic drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanochemical activation of disulfide-based multifunctional polymers for theranostic drug release - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Bis(trichloromethyl) Disulfide in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols and considerations for utilizing bis(trichloromethyl) disulfide in flow chemistry. While direct, detailed flow chemistry protocols for this compound are not extensively documented in publicly available literature, its primary role as a stable precursor to highly reactive and hazardous intermediates like trichloromethanesulfenyl chloride and thiophosgene makes it an ideal candidate for in-situ generation and consumption in continuous flow systems. This approach significantly enhances safety and control over reactions that would be hazardous and difficult to manage in traditional batch setups.
The following sections detail a protocol for the continuous generation of a key derivative, thiophosgene, which can be adapted from precursors such as this compound. This serves as a practical guide for handling and reacting this class of compounds in a flow environment.
Application: Continuous Flow Generation of Thiophosgene
Thiophosgene (CSCl₂) is a valuable reagent in organic synthesis for the preparation of a wide range of compounds, including thiocarbonates, isothiocyanates, and various heterocyclic systems. However, its high toxicity and volatility make its storage and handling in batch processes a significant safety concern. Continuous flow generation of thiophosgene from a stable precursor like this compound or its derivatives offers a safer and more efficient alternative by producing the reagent on-demand and immediately consuming it in a subsequent reaction.
Reaction Principle
This compound can be converted to trichloromethanesulfenyl chloride (PMP), which is a direct precursor for thiophosgene. The continuous process involves the controlled reduction of PMP to generate thiophosgene gas, which is then directly introduced into a second reaction stream. A patent describes a continuous process for producing thiophosgene from trichloromethane sulfenyl chloride, which can be adapted for a flow chemistry setup.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the continuous generation of thiophosgene from a precursor like trichloromethanesulfenyl chloride, which could be derived from this compound.
| Parameter | Value | Reference |
| Precursor | Trichloromethanesulfenyl chloride | [1] |
| Reducing Agent | Hydrogen Sulfide | [1] |
| Temperature | 130-160 °C | [1] |
| Catalyst | Metal sulfides/chlorides on an inert support | [1] |
| Product | Thiophosgene | [1] |
| Byproducts | Hydrogen Chloride, Sulfur | [1] |
Note: This data is based on a continuous process described in a patent and serves as a guideline for developing a specific flow chemistry protocol.
Experimental Protocols
General Setup for Continuous Flow Thiophosgene Generation and Reaction
The following protocol describes a conceptual two-stage continuous flow setup for the generation of thiophosgene and its subsequent reaction with a nucleophile.
Materials:
-
Precursor solution: Trichloromethanesulfenyl chloride in a suitable inert solvent (e.g., toluene).
-
Reducing agent: Hydrogen sulfide gas.
-
Catalyst: Packed bed reactor with a suitable catalyst (e.g., supported metal sulfides).[1]
-
Nucleophile solution: Amine or alcohol in a suitable solvent.
-
Quenching solution.
-
Syringe pumps or mass flow controllers.
-
Packed bed reactor.
-
T-mixer.
-
Back pressure regulator.
-
Collection vessel.
Experimental Workflow Diagram:
Caption: Workflow for continuous thiophosgene generation and reaction.
Procedure:
-
Preparation: Prepare the precursor solution and the nucleophile solution at the desired concentrations.
-
System Setup: Assemble the flow reactor system as shown in the diagram above. Ensure all connections are secure and leak-proof. The packed bed reactor should be filled with the catalyst and heated to the desired temperature (130-160 °C).[1]
-
Initiation of Flow:
-
Start pumping the precursor solution through the T-mixer and into the packed bed reactor at a defined flow rate.
-
Simultaneously, introduce a controlled flow of hydrogen sulfide gas into the T-mixer.
-
-
Thiophosgene Generation: The reaction between the precursor and hydrogen sulfide occurs in the heated packed bed reactor, continuously generating thiophosgene gas.
-
Reaction with Nucleophile: The gaseous thiophosgene stream is then mixed with the nucleophile solution in a second T-mixer. The reaction proceeds in the subsequent reaction coil. The residence time in this coil should be optimized for the specific reaction.
-
Quenching and Collection: The reaction mixture passes through a back pressure regulator to maintain the desired pressure in the system and is then collected in a vessel containing a suitable quenching solution to neutralize any unreacted thiophosgene.
-
Analysis: The collected product mixture can be analyzed by standard techniques such as GC-MS, HPLC, and NMR to determine the yield and purity of the desired product.
Safety Considerations
-
Toxicity: this compound, trichloromethanesulfenyl chloride, and especially thiophosgene are highly toxic and corrosive. All handling and experimental work must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical resistant gloves, a lab coat, and safety goggles, must be worn at all times.
-
Leak Detection: The flow system should be carefully checked for leaks before starting the experiment, especially when working with gaseous reagents.
-
Quenching: A quenching strategy must be in place to safely neutralize the reaction mixture and any potential leaks. A solution of sodium hypochlorite or a suitable amine can be used to decompose thiophosgene.
-
Exhaust: The exhaust from the collection vessel and any vents should be passed through a scrubber containing a neutralizing agent.
Logical Relationships and Advantages of Flow Chemistry
The use of flow chemistry for handling hazardous reagents like this compound and its derivatives offers significant advantages over traditional batch processing.
Caption: Advantages of flow chemistry for hazardous reagents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Bis(trichloromethyl) Disulfide
Welcome to the Technical Support Center for bis(trichloromethyl) disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields and addressing challenges encountered during experiments with this versatile reagent.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in various chemical transformations.
Low or No Conversion of Starting Material
Question: My reaction shows a low conversion of the starting material. What are the potential causes and how can I improve the yield?
Answer:
Low conversion can stem from several factors. Systematically investigate the following possibilities:
-
Reagent Quality: this compound is sensitive to moisture and can degrade over time. Ensure you are using a fresh, dry batch of the reagent. It is advisable to store it under an inert atmosphere and away from moisture.
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can consume the reagent. Use anhydrous solvents for the best results.
-
Reaction Temperature: Some reactions require specific temperature control. If the reaction is exothermic, ensure adequate cooling to prevent reagent decomposition. For reactions requiring elevated temperatures, ensure the temperature is maintained consistently.
-
Stoichiometry: A common issue is using an insufficient amount of this compound. While a 1:1 molar ratio is a good starting point for many reactions, empirical optimization might be necessary. Consider a modest excess of the disulfide.
-
Activation: Certain reactions may require an activator or a catalyst to proceed efficiently. Review the literature for the specific transformation you are performing to see if any additives are recommended.
| Parameter | Recommendation | Potential Impact on Yield |
| Reagent Purity | Use a fresh, dry batch of this compound. | Degraded reagent will significantly lower the yield. |
| Solvent | Use anhydrous grade solvent. | Protic impurities can quench the reagent. |
| Temperature | Optimize reaction temperature based on the specific protocol. | Sub-optimal temperatures can lead to slow or incomplete reactions. |
| Stoichiometry | Start with a 1.1 to 1.2 molar equivalent of the disulfide. | Insufficient reagent will result in incomplete conversion. |
Formation of Side Products
Question: I am observing significant formation of side products in my reaction. How can I minimize them?
Answer:
The formation of side products is often related to the reaction conditions and the nature of the substrate. Consider the following points:
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or other side reactions. Monitor the reaction progress by TLC or GC/LC-MS and quench the reaction once the starting material is consumed.
-
Temperature Control: Overheating can lead to decomposition of the desired product or the formation of tars. Maintain strict temperature control throughout the reaction.
-
Order of Addition: The order in which reagents are added can be crucial. For instance, adding the substrate to a solution of this compound might be preferable to the reverse addition to control the concentration of the reactive species.
-
Use of a Base: In reactions that produce acidic byproducts (e.g., HCl), the use of a non-nucleophilic base can be beneficial to prevent acid-catalyzed side reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, applications, and mechanisms of this compound.
1. What are the primary applications of this compound in organic synthesis?
This compound is a versatile reagent primarily used for:
-
Chlorination of Alcohols: It efficiently converts primary and secondary alcohols to the corresponding alkyl chlorides under mild conditions.
-
Dehydration of Primary Amides: It is an effective reagent for the dehydration of primary amides to nitriles.
-
Conversion of Carboxylic Acids to Acyl Chlorides: It can be used to prepare acyl chlorides from carboxylic acids, which are important intermediates in organic synthesis.
-
Synthesis of Isothiocyanates: In the presence of a primary amine and a suitable base, it can facilitate the formation of isothiocyanates.[1]
2. What is the general mechanism for the chlorination of alcohols using this compound?
The reaction proceeds through the formation of a reactive intermediate. The alcohol attacks the sulfur atom of the disulfide, leading to the formation of an alkoxythionium-type intermediate. Subsequent nucleophilic attack by the chloride ion on the carbon atom attached to the oxygen results in the formation of the alkyl chloride and the release of byproducts.
3. Are there any specific safety precautions I should take when working with this compound?
Yes, this compound is a hazardous chemical and should be handled with appropriate safety precautions:
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials. The container should be tightly sealed.
-
Quenching: Unreacted this compound can be quenched by carefully adding it to a stirred solution of sodium sulfite or sodium bicarbonate. The reaction is exothermic and may release gases, so the addition should be slow and the vessel should be vented.
4. How can I monitor the progress of my reaction involving this compound?
The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the reaction progress and can help in identifying the formation of any side products.
5. What are the common byproducts in reactions involving this compound?
Common byproducts can include thiophosgene, carbon disulfide, and hydrochloric acid, depending on the specific reaction and conditions. Proper work-up procedures are necessary to remove these byproducts from the desired product.
Experimental Protocols & Data
This section provides representative experimental protocols and quantitative data for key applications of this compound.
General Procedure for the Dehydration of Primary Amides to Nitriles
A primary amide (1.0 mmol) is dissolved in an anhydrous solvent (e.g., dichloromethane or acetonitrile, 5 mL) under an inert atmosphere. To this solution, this compound (1.1 mmol) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Substrate | Product | Yield (%) |
| Benzamide | Benzonitrile | >90 |
| Phenylacetamide | Phenylacetonitrile | >85 |
| Nicotinamide | 3-Cyanopyridine | >80 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrate.
Visualizing Workflows and Mechanisms
The following diagrams illustrate key experimental workflows and proposed reaction mechanisms.
Caption: General workflow for the dehydration of primary amides.
Caption: Troubleshooting logic for low reaction yields.
References
Identifying and minimizing side reactions of bis(trichloromethyl) disulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(trichloromethyl) disulfide. The information is designed to help identify and minimize potential side reactions during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula (Cl₃C)₂S₂, is a highly reactive organosulfur compound. It serves as a source of the trichloromethylthio (Cl₃CS) group in organic synthesis. Its primary applications are in the synthesis of fungicides, pesticides, and as a reagent in the preparation of various sulfur-containing organic molecules. It is a key intermediate in the production of fungicides like captan and folpet.[1]
Q2: What are the main modes of reactivity of this compound that can lead to side reactions?
The primary modes of reactivity that can result in side reactions are:
-
Homolytic Cleavage: The sulfur-sulfur bond is susceptible to cleavage upon exposure to heat or UV light, generating two trichloromethylthiyl radicals (Cl₃CS•).[1] These radicals can initiate a variety of unwanted radical reactions.
-
Nucleophilic Attack: The sulfur atoms in the disulfide bond are electrophilic and can be attacked by a wide range of nucleophiles, including amines, alcohols, and thiols. This can lead to the formation of various byproducts alongside the desired product.
Q3: What are the common impurities in commercial this compound and how can they affect my reaction?
Commercial this compound may contain impurities such as its precursor, trichloromethanesulfenyl chloride (Cl₃CSCl), and byproducts from its synthesis like bis(trichloromethyl) trisulfide.[1] These impurities can have their own reactivity, leading to unexpected side products and affecting the stoichiometry of the reaction. It is advisable to use purified this compound for reactions sensitive to such impurities.
Q4: How should I handle and store this compound to minimize decomposition?
To minimize decomposition, this compound should be stored in a cool, dark place, away from heat and light sources to prevent thermal and photochemical degradation. The container should be tightly sealed to protect it from moisture, as it can react with water. It is also corrosive to most metals.[1]
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of a complex mixture of byproducts.
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition | - Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. - Use a well-calibrated heating mantle or a temperature-controlled bath. - Consider adding the reagent in portions to control any exotherm. |
| Photochemical Decomposition | - Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. - Avoid direct sunlight or strong laboratory lighting. |
| Reaction with Solvent | - Choose an inert solvent that does not react with this compound. Aprotic solvents like dichloromethane, chloroform, or toluene are generally suitable. - Avoid protic solvents like alcohols unless they are intended as a reactant. |
| Presence of Impurities | - Purify the this compound before use, for example, by distillation under reduced pressure.[1] - Analyze the purity of the starting material by GC-MS or NMR. |
Issue 2: Formation of symmetrical disulfides (R-S-S-R) when reacting with a thiol (R-SH).
| Possible Cause | Troubleshooting Steps |
| Oxidative Coupling of the Thiol | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. - Use deoxygenated solvents. - Add the thiol slowly to the reaction mixture containing this compound. |
| Thiol-Disulfide Exchange | - Use an excess of this compound to favor the formation of the unsymmetrical disulfide. - Optimize the reaction temperature and time to minimize the exchange reaction. |
Issue 3: Formation of trisulfides and other polysulfides.
| Possible Cause | Troubleshooting Steps |
| Radical Reactions | - Add a radical scavenger, such as a hindered phenol (e.g., BHT), if compatible with the desired reaction. - As mentioned, minimize exposure to heat and light to reduce radical formation. |
| Reaction with Sulfide Impurities | - Ensure the starting materials and solvents are free from sulfide or polysulfide impurities. |
Data on Potential Side Reactions
| Reactant Type | Potential Side Reaction(s) | Conditions Favoring Side Reaction(s) | Potential Side Product(s) |
| Primary/Secondary Amines | Over-reaction, formation of ureas and thioureas. | High temperatures, excess amine, presence of moisture. | N,N'-disubstituted ureas, N,N'-disubstituted thioureas. |
| Alcohols/Phenols | Formation of carbonates and thiocarbonates. | High temperatures, presence of a base. | Carbonates, thiocarbonates. |
| Thiols | Thiol-disulfide exchange, oxidation to symmetrical disulfides. | Presence of oxygen, prolonged reaction times, high temperatures. | Symmetrical disulfides, other unsymmetrical disulfides. |
| Heat/Light | Homolytic cleavage and subsequent radical reactions. | Elevated temperatures, exposure to UV light. | Bis(trichloromethyl) trisulfide, other polysulfides, chlorinated byproducts. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Nucleophile
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents.
-
Ensure the this compound is of high purity. If necessary, purify by vacuum distillation.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere (nitrogen or argon).
-
Dissolve the nucleophilic substrate in an appropriate anhydrous solvent (e.g., dichloromethane) in the reaction flask.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or lower) using an ice bath or a cryostat.
-
-
Addition of Reagent:
-
Dissolve the this compound in the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled solution of the nucleophile over a period of 30-60 minutes with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy on quenched aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining this compound by carefully adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Protocol 2: Minimizing Radical-Induced Side Reactions
-
Exclusion of Light:
-
Conduct the entire experiment in the dark or under red light. Wrap the reaction flask and any addition funnels with aluminum foil.
-
-
Temperature Control:
-
Maintain a low and constant temperature throughout the reaction. Use a reliable cooling system.
-
-
Inert Atmosphere:
-
Thoroughly degas all solvents and purge the reaction apparatus with an inert gas to remove all traces of oxygen.
-
-
Use of Radical Inhibitors:
-
If the desired reaction is not a radical process, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the reaction mixture.
-
Visualizations
References
Investigating the stability and decomposition of bis(trichloromethyl) disulfide in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(trichloromethyl) disulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving the stability and decomposition of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the solvent, temperature, pH, and the presence of nucleophiles or radical initiators. The strong electron-withdrawing nature of the two trichloromethyl groups significantly impacts the reactivity of the disulfide bond.
Q2: What are the likely decomposition pathways for this compound?
A2: Based on general chemical principles of disulfide bonds and the reactivity of organohalogen compounds, two primary decomposition pathways are proposed:
-
Homolytic Cleavage: This pathway involves the breaking of the sulfur-sulfur bond to form two trichloromethylthiyl radicals (•SCCl₃). This can be initiated by heat or UV light.
-
Nucleophilic Attack: The disulfide bond is susceptible to attack by nucleophiles (Nu⁻). The electron-withdrawing trichloromethyl groups make the sulfur atoms more electrophilic and thus more prone to nucleophilic attack.
Q3: What are the expected decomposition products?
A3: The decomposition products will vary depending on the pathway and the solvent.
-
From Homolytic Cleavage: The initial products are trichloromethylthiyl radicals. These can then react with the solvent or other species. For example, in a hydrogen-donating solvent (R-H), trichloromethanethiol (HS-CCl₃) and a solvent-derived radical (R•) could be formed.
-
From Nucleophilic Attack: The products will be a sulfenyl derivative (Nu-SCCl₃) and the trichloromethanethiolate anion (⁻SCCl₃). The latter is likely to be protonated in protic solvents.
Q4: Are there any particular safety concerns related to the decomposition of this compound?
A4: Yes. Decomposition can potentially release reactive and toxic species. For instance, further decomposition of the trichloromethyl fragments could lead to the formation of phosgene or thiophosgene, both of which are highly toxic. It is crucial to handle this compound in a well-ventilated fume hood and take appropriate safety precautions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction rates or product yields. | 1. Trace amounts of water or other nucleophiles in the solvent. 2. Variations in temperature. 3. Exposure to light, initiating radical decomposition. 4. Decomposition of the compound during storage. | 1. Use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon). 2. Employ a thermostat-controlled reaction setup. 3. Conduct reactions in the dark or using amber glassware. 4. Store the compound in a cool, dark, and dry place. Verify purity before use. |
| Difficulty in identifying and quantifying decomposition products. | 1. High volatility of some decomposition products. 2. Reactivity of products with analytical columns or solvents. 3. Co-elution of products in chromatography. | 1. For volatile compounds, use headspace gas chromatography-mass spectrometry (GC-MS). 2. Choose inert analytical columns and solvents. Derivatization of reactive products may be necessary. 3. Optimize chromatographic methods (e.g., temperature gradient, solvent gradient). Consider using different analytical techniques for confirmation. |
| Unexpected side reactions. | 1. Solvent participation in the reaction. 2. Radical chain reactions. 3. Acid- or base-catalyzed side reactions due to the formation of byproducts like HCl. | 1. Select a non-reactive solvent. 2. Add a radical scavenger if homolytic cleavage is not the intended pathway. 3. Use a buffered solution if pH control is critical. |
Experimental Protocols
Protocol 1: Monitoring the Thermal Decomposition of this compound by UV-Vis Spectroscopy
This protocol describes how to monitor the thermal decomposition by observing the disappearance of the disulfide chromophore.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes with stoppers
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.
-
Transfer a known volume of the stock solution to a quartz cuvette and seal it.
-
Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer set to the desired temperature (e.g., 50 °C).
-
Record the UV-Vis spectrum at regular time intervals (e.g., every 5 minutes) over the wavelength range where the disulfide bond absorbs (typically around 250-300 nm).
-
Monitor the decrease in absorbance at the λ_max of the disulfide bond over time.
-
Plot absorbance vs. time to determine the rate of decomposition.
Protocol 2: Identification of Decomposition Products by GC-MS
This protocol outlines the analysis of the decomposition products using Gas Chromatography-Mass Spectrometry.
Materials:
-
A solution of this compound that has undergone decomposition.
-
Anhydrous solvent for dilution.
-
GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column).
Procedure:
-
Take an aliquot of the reaction mixture at a specific time point.
-
If necessary, quench the reaction (e.g., by rapid cooling).
-
Dilute the sample with an appropriate anhydrous solvent to a concentration suitable for GC-MS analysis.
-
Inject the diluted sample into the GC-MS.
-
Run a suitable temperature program to separate the components of the mixture.
-
Analyze the resulting mass spectra to identify the decomposition products by comparing them with mass spectral libraries or known standards.
Data Presentation
The following tables are illustrative examples of how quantitative data from decomposition studies could be presented.
Table 1: Illustrative Decomposition Rates in Various Solvents at 60 °C
| Solvent | Half-life (t₁/₂) [hours] | Rate Constant (k) [s⁻¹] |
| Acetonitrile | 4.5 | 4.28 x 10⁻⁵ |
| Dioxane | 8.2 | 2.35 x 10⁻⁵ |
| Toluene | 15.6 | 1.23 x 10⁻⁵ |
Table 2: Illustrative Product Distribution after 24 hours at 60 °C in Acetonitrile
| Product | Retention Time (min) | Relative Abundance (%) |
| Unreacted this compound | 12.5 | 15 |
| Trichloromethanethiol | 5.8 | 45 |
| Product X | 9.2 | 25 |
| Other byproducts | various | 15 |
Visualizations
Caption: Proposed decomposition pathways for this compound.
Caption: General experimental workflow for investigating decomposition.
Safe laboratory handling and quenching procedures for bis(trichloromethyl) disulfide
Hazard Warning: There is a significant lack of published safety, handling, and toxicological data for bis(trichloromethyl) disulfide. The information provided herein is largely inferred from the known hazards of structurally similar compounds, such as bis(trichloromethyl) carbonate (triphosgene) and other reactive organochlorine and organosulfur compounds. Extreme caution is advised. Always handle this compound as if it is highly toxic, corrosive, and reactive.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific data is unavailable, based on its structure, the primary hazards are expected to be:
-
High Acute Toxicity: Assumed to be toxic via inhalation, ingestion, and skin absorption. May release toxic gases upon decomposition.
-
Corrosivity: Likely to cause severe burns to skin, eyes, and the respiratory tract.
-
Reactivity: Expected to be sensitive to moisture, heat, and nucleophiles. Reaction with water or alcohols may produce toxic and corrosive byproducts.
-
Hazardous Decomposition: Thermal decomposition may release toxic gases such as chlorine, hydrogen chloride, sulfur oxides, and potentially thiophosgene.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: A comprehensive PPE ensemble is mandatory:
-
Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors and acid gases is recommended.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts.
-
Body Protection: A chemical-resistant lab coat or apron over a flame-resistant lab coat. Ensure full leg and arm coverage. Closed-toe, chemical-resistant footwear is required.
Q3: How should I properly store this compound?
A3: Store in a tightly sealed container, in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents. Storage in a desiccator is recommended.
Q4: What are the signs of decomposition?
A4: While not definitively known, be alert for the following, which may indicate decomposition:
-
A strong, pungent, or irritating odor.
-
Discoloration of the solid.
-
Gas evolution from the solid or solutions.
-
Corrosion of the container or cap.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected gas evolution during reaction. | Reaction with trace moisture or incompatible solvent/reagent. | Ensure the reaction is under an inert atmosphere. If safe, cool the reaction vessel to slow the reaction. Prepare for emergency quenching if the reaction becomes uncontrollable. |
| Solid material has a strong, irritating odor upon opening. | Decomposition due to improper storage or age. | Handle only in a chemical fume hood with appropriate PPE. Consider quenching and disposing of the material. Do not proceed with the reaction if decomposition is suspected. |
| Reaction is sluggish or does not proceed as expected. | Decomposed starting material. | Verify the purity of the this compound if possible. If decomposition is suspected, use a fresh batch. |
| A spill occurs. | Accidental mishandling. | Evacuate the immediate area. Follow the spill response protocol outlined in the experimental procedures below. Do not use water to clean up the spill. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂Cl₆S₂ |
| Molecular Weight | 300.9 g/mol [1] |
| CAS Number | 15110-08-4[1] |
Table 2: Hazard and Property Data for the Analogue Compound Bis(trichloromethyl) carbonate (Triphosgene)
| Property | Value |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H330: Fatal if inhaled. |
| Signal Word | Danger |
| Conditions to Avoid | Moisture, Heat. |
| Incompatible Materials | Strong oxidizing agents, acids, strong bases, amines. |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride gas, Phosgene. |
Experimental Protocols
Safe Handling Protocol
-
Preparation:
-
Conduct a thorough risk assessment before beginning any experiment.
-
Work exclusively in a certified chemical fume hood with the sash at the lowest practical height.
-
Ensure an emergency shower and eyewash station are readily accessible.
-
Have appropriate quenching and spill control materials on hand (e.g., anhydrous sodium bicarbonate, sand).
-
-
Handling:
-
Wear the full PPE ensemble as described in the FAQs.
-
Use glassware that has been oven-dried to remove all moisture.
-
Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Use spark-proof tools and equipment.
-
-
Waste Disposal:
-
All waste containing this compound must be quenched before disposal.
-
Dispose of quenched waste and contaminated materials as hazardous waste in accordance with local regulations.
-
Quenching Protocol for Unused Material and Reaction Residues
-
Preparation:
-
In a chemical fume hood, prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.
-
Place a suitable quenching solution in the flask (e.g., a stirred solution of sodium hydroxide in water, or a solution of sodium bisulfite). Caution: The reaction may be exothermic.
-
Cool the quenching solution in an ice bath.
-
-
Quenching:
-
Dissolve the this compound residue in an inert, anhydrous solvent (e.g., THF or toluene).
-
Slowly add the solution of this compound to the cooled, stirred quenching solution via the dropping funnel.
-
Control the addition rate to maintain a manageable reaction temperature.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure complete neutralization.
-
-
Disposal:
-
Neutralize the resulting solution with acid or base as appropriate.
-
Dispose of the neutralized solution as hazardous waste.
-
Visualizations
References
Technical Support Center: Purification of Products from Bis(trichloromethyl) disulfide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(trichloromethyl) disulfide. It focuses on the purification of synthesized products, offering detailed methodologies and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound?
A1: The most common impurities include unreacted this compound, chlorinated byproducts from its decomposition, and excess nucleophiles used in the reaction. Depending on the reaction conditions, side products such as thiophosgene or other reactive sulfur species may also be present.
Q2: What are the general strategies for purifying products synthesized using this compound?
A2: The primary purification strategies include:
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Aqueous Workup: To remove water-soluble impurities and unreacted ionic reagents.
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Chromatography: Column chromatography is a versatile technique to separate the desired product from byproducts and unreacted starting materials.
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Crystallization: Effective for solid products to achieve high purity.
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Distillation: Suitable for volatile liquid products, often performed under reduced pressure to prevent thermal decomposition.
Q3: How can I remove unreacted this compound from my reaction mixture?
A3: Unreacted this compound can often be removed by column chromatography. Additionally, quenching the reaction with a nucleophilic scavenger can convert it into a more easily separable compound. A thorough aqueous workup can also help in partitioning some of the related impurities.
Q4: Are there any safety precautions I should take during the purification process?
A4: Yes. This compound and its potential byproducts, such as thiophosgene, are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. All waste materials should be quenched and disposed of according to institutional safety guidelines.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products synthesized with this compound.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Product co-elutes with impurities | Incorrect solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve better separation. A gradient elution may be necessary. |
| Product streaks on the column | Product is too polar for the chosen solvent system or is interacting strongly with the stationary phase. | Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
| Low product recovery | Product may be adsorbing irreversibly to the silica gel or is unstable on the stationary phase. | Try using a different stationary phase like alumina or a deactivated silica gel. Minimize the time the product spends on the column. |
| Presence of yellow/orange bands | These may indicate the presence of sulfur-containing byproducts. | Ensure complete reaction to minimize byproduct formation. Use a solvent system that effectively separates these colored impurities. |
Troubleshooting Crystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize | The solution is not supersaturated, or the product is too soluble in the chosen solvent. | Concentrate the solution further. Try a different solvent or a solvent/anti-solvent system. Scratching the inside of the flask or adding a seed crystal can induce crystallization. |
| Product oils out | The cooling rate is too fast, or the solvent is not appropriate. | Allow the solution to cool slowly to room temperature and then in the refrigerator. Try a different solvent in which the product has lower solubility at room temperature. |
| Crystals are impure | Impurities are co-crystallizing with the product. | Re-dissolve the crystals in a minimal amount of hot solvent and recrystallize. A preliminary purification by column chromatography may be necessary before crystallization. |
Experimental Protocols
Protocol 1: General Purification of Isothiocyanates
This protocol describes a general procedure for the purification of isothiocyanates synthesized using this compound.
-
Quenching: Upon reaction completion (monitored by TLC), cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine. This helps to remove basic impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure isothiocyanate.
Protocol 2: Purification of Thioureas by Crystallization
This protocol is suitable for solid thiourea products.
-
Initial Workup: After the reaction, remove the solvent under reduced pressure. Add water to the residue and stir to dissolve any water-soluble byproducts.
-
Filtration: Collect the solid product by vacuum filtration and wash it with cold water.
-
Crystallization: Dissolve the crude thiourea in a minimal amount of a hot solvent (e.g., ethanol, acetonitrile, or a mixture). Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum to obtain the pure thiourea product.
Data Presentation
The following tables summarize typical quantitative data for the purification of products synthesized using this compound analogs.
Table 1: Purification of Isothiocyanates
| Purification Step | Yield (%) | Purity (%) (by HPLC/GC) | Reference |
| Crude Product | >95 | 70-85 | General Observation |
| After Aqueous Workup | 85-95 | 80-90 | |
| After Column Chromatography | 70-85 | >98 | |
| After Distillation | 60-80 | >99 |
Table 2: Purification of Thioureas
| Purification Step | Yield (%) | Purity (%) (by NMR/Elemental Analysis) | Reference |
| Crude Product | >95 | 85-95 | |
| After Crystallization | 80-90 | >99 |
Visualizations
Experimental Workflow for Isothiocyanate Purification
Caption: Workflow for isothiocyanate purification.
Logical Relationship for Troubleshooting Chromatography
Caption: Troubleshooting logic for column chromatography.
Technical Support Center: Managing and Neutralizing Toxic Byproducts in Bis(trichloromethyl) Disulfide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling, management, and neutralization of toxic byproducts generated during chemical reactions involving bis(trichloromethyl) disulfide. The information is presented in a question-and-answer format to directly address potential issues encountered in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary toxic byproducts of concern in reactions with this compound?
The primary toxic byproducts of concern are perchloromethyl mercaptan (trichloromethanesulfenyl chloride, CCl₃SCl) and thiophosgene (CSCl₂). This compound itself is a hazardous compound, and its reactions, particularly with nucleophiles like amines, can lead to the formation of these highly toxic and reactive intermediates. Additionally, under certain conditions, phosgene (COCl₂) can also be generated, especially if moisture is present.
Q2: What are the main hazards associated with these toxic byproducts?
Perchloromethyl mercaptan is a severe irritant to the eyes, skin, and respiratory tract.[1] Inhalation can cause pulmonary edema, and high concentrations may be fatal.[1] It is also corrosive to most metals. Thiophosgene is a highly toxic and volatile red liquid.[2] It is a severe irritant to the eyes and skin and is very toxic by inhalation and skin absorption.[2] Upon heating, both compounds can decompose to produce other toxic gases, including hydrogen chloride, sulfur oxides, and phosgene.[1]
Q3: What immediate actions should be taken in case of accidental exposure?
Immediate action is critical. The appropriate response depends on the route of exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Q4: What are the general principles for neutralizing these toxic byproducts?
The general principle for neutralizing perchloromethyl mercaptan and thiophosgene is to react them with a suitable nucleophile to form less toxic, more stable compounds. Common neutralizing agents include basic solutions such as aqueous ammonia, sodium hydroxide, or sodium carbonate. For spills, absorbent materials can be used to contain the substance before neutralization.
Q5: How should I dispose of waste from reactions involving this compound?
All waste generated from reactions involving this compound and its byproducts must be treated as hazardous waste.[3] Do not mix with other waste streams.[3] The waste should be quenched and neutralized before disposal. Consult your institution's environmental health and safety (EHS) office for specific waste disposal protocols.
Section 2: Troubleshooting Guide
Problem 1: I am running a reaction with this compound and a primary amine and have detected a highly volatile, foul-smelling substance. What is it likely to be and what should I do?
Answer: You are likely generating thiophosgene (CSCl₂). This can occur during the synthesis of isothiocyanates from primary amines using this compound or its derivatives.
Immediate Actions:
-
Ensure the reaction is being conducted in a well-ventilated fume hood.
-
Check for any leaks in your apparatus.
-
Prepare a neutralization solution (e.g., 10% aqueous ammonia or 10% sodium hydroxide) to be ready for quenching the reaction and decontaminating glassware.
Problem 2: I have a small spill of a reaction mixture containing this compound. How should I clean it up?
Answer: For small spills, follow these steps:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is outside a fume hood, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. For larger spills or high concentrations of vapor, a respirator may be necessary.
-
Containment: If the spill is liquid, contain it with an inert absorbent material like vermiculite, dry sand, or a commercial spill absorbent. Do not use combustible materials.
-
Neutralization: Once absorbed, treat the material with a neutralizing agent. Slowly add a solution of 10% aqueous ammonia or 10% sodium hydroxide. Be aware that the neutralization reaction may be exothermic.
-
Disposal: Collect the neutralized absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill surface with a suitable cleaning agent and then wipe it down with water.
Problem 3: My reaction is complete. How do I safely quench the reaction and work up the product?
Answer: Before workup, any unreacted this compound and toxic byproducts must be neutralized.
-
Cool the reaction mixture to a safe temperature (e.g., 0 °C) in an ice bath.
-
Slowly and carefully add a quenching solution. A common and effective method is the slow addition of a dilute aqueous base such as 10% sodium hydroxide or 10% ammonia solution.
-
Monitor the temperature of the reaction mixture during quenching to control any exotherm.
-
After the initial quench, you can proceed with your standard aqueous workup, ensuring that all aqueous layers are combined and disposed of as hazardous waste.
-
It is advisable to test the pH of the aqueous waste to ensure it is basic before disposal.
Section 3: Data Presentation
Table 1: Comparative Toxicity Data of Key Compounds
| Compound | CAS Number | Molecular Formula | LD₅₀ (Oral, Rat) | LC₅₀ (Inhalation, Rat) | Occupational Exposure Limits (OELs) |
| Perchloromethyl Mercaptan | 594-42-3 | CCl₃SCl | 83 mg/kg | 11 ppm (1 hr) | TWA: 0.1 ppm |
| Thiophosgene | 463-71-8 | CSCl₂ | 929 mg/kg | Not available | Not established |
| Phosgene | 75-44-5 | COCl₂ | Not applicable | 3.2 ppm (240 min) | TWA: 0.1 ppm |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. Data compiled from various safety data sheets and toxicology resources.
Section 4: Experimental Protocols
Protocol 1: Laboratory-Scale Neutralization of Thiophosgene in a Reaction Mixture
Objective: To safely neutralize thiophosgene in an organic solvent before workup.
Materials:
-
Reaction mixture containing thiophosgene in an organic solvent (e.g., dichloromethane, toluene).
-
10% (w/v) aqueous sodium hydroxide (NaOH) solution or 10% (v/v) aqueous ammonia (NH₄OH) solution.
-
Stirring plate and stir bar.
-
Ice bath.
-
Appropriate PPE.
Procedure:
-
Ensure the reaction flask is in a well-ventilated fume hood.
-
Cool the reaction flask to 0 °C using an ice bath.
-
With vigorous stirring, slowly add the 10% NaOH or 10% NH₄OH solution dropwise to the reaction mixture. A significant excess of the neutralizing agent should be used (at least 3-5 molar equivalents relative to the initial amount of this compound or suspected thiophosgene).
-
Caution: The neutralization reaction can be exothermic. Monitor the temperature and control the addition rate to keep the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure complete neutralization.
-
The disappearance of the characteristic reddish color of thiophosgene can be a visual indicator of neutralization, but it is not a definitive confirmation.
-
Proceed with the aqueous workup. The aqueous layer will contain the neutralized byproducts and should be disposed of as hazardous waste.
Protocol 2: Decontamination of Glassware
Objective: To safely clean glassware contaminated with this compound or its toxic byproducts.
Procedure:
-
Perform this procedure in a fume hood.
-
Rinse the glassware with a water-miscible organic solvent that does not react with the contaminants (e.g., acetone). Collect this rinse as hazardous waste.
-
Immerse the glassware in a bath of 10% aqueous sodium hydroxide or 10% aqueous ammonia for at least 12 hours.
-
After soaking, safely remove the glassware from the neutralization bath and rinse thoroughly with water.
-
The neutralization bath should be disposed of as hazardous waste.
-
The glassware can then be cleaned using standard laboratory procedures.
Section 5: Visualizations
References
Technical Support Center: Optimization of Photochemical Synthesis for Kilogram-Scale Production
Welcome to the technical support center for the optimization of kilogram-scale photochemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of photochemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is scaling photochemical reactions from the lab to kilogram-scale production so challenging?
A1: Scaling photochemical reactions presents unique challenges not typically encountered in conventional thermochemical processes. The primary difficulty stems from the nature of light as a reagent. As reactor size increases, the path length for light to travel also increases, leading to non-uniform irradiation and significant light attenuation, as described by the Beer-Lambert law.[1][2][3] This can create "dark zones" within the reactor where the reaction does not proceed, and "hot spots" near the light source where over-irradiation can lead to by-product formation.[2][4]
Other significant challenges include:
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Heat Management: High-power light sources, such as mercury lamps or large LED arrays, generate substantial heat that must be efficiently dissipated to maintain optimal reaction temperature and prevent side reactions.[5][6][7]
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Mass Transport: Inadequate mixing can lead to limitations in mass transport, where reactants are not supplied to the irradiated zones at an efficient rate, and short-lived photoexcited species cannot interact effectively.[1][8]
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Reactor Geometry: Simply increasing the dimensions of a batch reactor is often ineffective due to the exponential attenuation of light.[4] Continuous flow reactors are often preferred for scale-up as they offer a higher surface-area-to-volume ratio, ensuring more uniform light penetration.[1][2]
Q2: What is Quantum Yield (QY) and why is it critical for large-scale synthesis?
A2: The Quantum Yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules of a specific product formed for each photon absorbed.[9] A low quantum yield indicates that a large number of photons are required to produce a small amount of product.
For kilogram-scale production, QY is a critical parameter because it directly impacts economic viability and productivity.[10] Reactions with low quantum yields necessitate more powerful and energy-intensive light sources and longer irradiation times to achieve the desired conversion, significantly increasing operational costs.[7][10] External QYs below 1% can lead to substantial light generation costs and limit maximum productivity to less than one mole of product per day.[10] Therefore, optimizing for a high quantum yield during the initial small-scale experiments is more crucial for scalability than solely focusing on chemical yield.[10]
Q3: How do I choose the appropriate photoreactor for kilogram-scale production?
A3: The choice of photoreactor is critical for a successful scale-up. While traditional batch reactors are common in the lab, they are often unsuitable for large-scale photochemistry due to poor light distribution.[1][4] Continuous flow reactors are generally the preferred option for kilogram-scale production.
Key reactor types and considerations include:
-
Plug Flow Reactors (PFRs): These reactors, often consisting of tubing coiled around a light source, are highly effective for scale-up. They provide excellent light penetration due to the small tube diameter and offer precise control over residence time.[5][11] High-power LEDs are often used with PFRs to provide high light density.[5][11]
-
Continuous Stirred Tank Reactors (CSTRs): While less common for photochemistry due to light distribution issues, laser-based CSTRs have been successfully implemented.[5]
-
Specialized Flow Reactors: Several advanced designs exist, such as the "Firefly" reactor, which uses a series of quartz tubes arranged around a powerful mercury lamp, and Taylor vortex reactors, which provide excellent mixing.[3][12][13] These can achieve productivities of several kilograms per day.[12][13]
The ideal reactor should offer a high surface-area-to-volume ratio, efficient mixing, and effective temperature control.[14]
Q4: What are the key safety considerations for operating kilogram-scale photoreactors?
A4: Safety is paramount when dealing with large-scale chemical synthesis. For photochemical reactions, specific hazards include:
-
High-Intensity Light Exposure: Both UV and high-intensity visible light can be harmful. Ensure reactors are properly shielded to prevent accidental exposure.
-
Electrical Hazards: High-power lamps (e.g., 1-5 kW) require high voltage and pose a significant electrical hazard.[12] All electrical components should be properly installed and insulated.
-
Heat and Fire Risk: Inefficient heat removal can lead to overheating, increasing pressure and the risk of fire, especially with flammable organic solvents.[5] Robust temperature control and monitoring systems are essential.[6][15]
-
Hazardous Reagents: The in-situ generation of hazardous reagents, such as bromine, should be carefully controlled.[16] Flow chemistry can mitigate this risk by generating and consuming hazardous materials in small volumes continuously.[16][17]
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Clogging and Blockages: Precipitation of products can lead to reactor clogging, which can cause pressure buildup.[2][16] It is important to have procedures in place to safely manage blockages.[16]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of photochemical reactions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield / Incomplete Conversion | 1. Poor Light Penetration: Light is being absorbed by the solvent, catalyst, or reactants before it can reach the entire reaction volume (attenuation).[1][2][4] 2. Low Quantum Yield: The intrinsic efficiency of the reaction is low.[10] 3. Insufficient Residence Time: In a flow system, the reaction mixture is not being irradiated for long enough. 4. Inadequate Mixing / Mass Transport: Reactants are not reaching the irradiated zone efficiently.[1][8] | 1. Reactor Design: Switch to a flow reactor with a shorter path length (smaller tube diameter).[2][5] 2. Concentration: Decrease the concentration of the absorbing species (photocatalyst or substrate).[4] 3. Light Source: Use a more powerful light source or one with a wavelength that is less absorbed by interfering species.[5] 4. Flow Rate: Decrease the flow rate to increase residence time.[18] 5. Mixing: Incorporate static mixers into the flow path or use a reactor with enhanced mixing capabilities (e.g., Taylor vortex reactor).[8][14][19] |
| By-product Formation / Low Selectivity | 1. Over-irradiation: The product is absorbing light and undergoing further, undesired reactions.[2][14] 2. Poor Temperature Control: High temperatures are promoting thermal side reactions.[5][6] 3. Non-uniform Irradiation: "Hot spots" in the reactor are causing degradation.[4] | 1. Residence Time: Optimize residence time to maximize product formation without significant degradation. 2. Wavelength: Use a light source with a narrow emission spectrum that is only absorbed by the reactant or catalyst, not the product.[17] 3. Temperature Control: Implement a more efficient cooling system (e.g., liquid circulation).[6][15] 4. Reactor Design: Use a flow reactor that provides more uniform light distribution.[1] |
| Reactor Fouling or Clogging | 1. Product Precipitation: The product has low solubility in the reaction solvent and is precipitating on the reactor walls.[2][7] 2. Polymerization/Degradation: Side reactions are forming insoluble materials. | 1. Solvent: Use a solvent in which the product is more soluble. 2. Temperature: Adjust the reaction temperature to increase product solubility. 3. Concentration: Operate at a lower substrate concentration. 4. Flow Dynamics: Increase the flow rate to reduce the chance of material settling on the walls. In some cases, pulsating flow can help.[14] 5. Reactor Material: Switch to a different reactor material (e.g., FEP tubing can be more resistant to fouling than quartz in some cases).[2] |
| Inconsistent Results Between Runs | 1. Temperature Fluctuations: The cooling system is not maintaining a stable temperature.[6] 2. Light Source Degradation: The output of the lamp (especially mercury lamps) is decreasing over time. 3. Reagent Instability: One of the reagents or the photocatalyst is degrading over the course of the reaction.[5] | 1. Process Monitoring: Implement online monitoring (e.g., NMR, IR) to track reaction progress and identify deviations.[7] 2. Temperature Control: Use a precise temperature control system and ensure it is properly calibrated.[15] 3. Actinometry: Periodically measure the photon flux of your light source using chemical actinometry to ensure consistent output.[9][20] 4. Feed Stability: For continuous processes, ensure feed solutions are stable over long periods.[5] |
Photoreactor Productivity Comparison
The following table summarizes productivity data from various kilogram-scale photoreactor setups described in the literature.
| Reactor Type | Light Source | Reaction Example | Scale / Volume | Productivity | Reference |
| Plug Flow Reactor (PFR) | High-Power LEDs | Photoredox Trifluoromethylation | - | 12 kg / day | [11] |
| "Firefly" Reactor (Parallel Quartz Tube) | 3 kW Mercury Lamp | [2+2] Cycloaddition | 150 mL | >1 kg / 24 h | [12][13] |
| "Firefly" Reactor (Parallel Quartz Tube) | 3 kW Mercury Lamp | Intramolecular Cycloaddition | 150 mL | 4 kg / 24 h | [12][13] |
| PhotoVortex Reactor | [Ir] Photocatalyst | - | 185 mL | >10 kg / day (projected) | [5] |
Experimental Protocols & Workflows
General Workflow for Scaling Photochemical Synthesis
This workflow outlines the logical progression from small-scale discovery to kilogram-scale production.
Caption: Workflow for scaling photochemical synthesis from lab to production.
Troubleshooting Workflow for Low Reaction Yield
This decision tree helps diagnose and solve issues of low yield during scale-up.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. researchgate.net [researchgate.net]
- 4. Dawn of a new era in industrial photochemistry: the scale-up of micro- and mesostructured photoreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection of Temperature Control Methods for Parallel Photoreactors-Shanghai 3S Technology [3s-tech.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Enhancing mass transport to accelerate photoreactions and enable scale-up - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00689A [pubs.rsc.org]
- 9. pure.uva.nl [pure.uva.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. Flow Photoreactors - Photoreactors - Photochemistry [peschl-inc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vapourtec.com [vapourtec.com]
- 19. Side-Loop Photoreactors - Photoreactors - Photochemistry [photoreactors.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Kinetic Analysis of Thiol-Disulfide Interchange Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic analysis of thiol-disulfide interchange reactions for process control.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the rate of thiol-disulfide interchange reactions?
A1: Several factors significantly impact the reaction kinetics:
-
pH: The reaction rate is highly pH-dependent because the thiolate anion (RS-), not the protonated thiol (RSH), is the nucleophile.[1][2] The concentration of the more reactive thiolate increases as the pH approaches and exceeds the pKa of the thiol.
-
pKa of the Thiol: Thiols with lower pKa values will have a higher concentration of the nucleophilic thiolate anion at a given pH, generally leading to faster reaction rates. However, very low pKa can sometimes correlate with lower intrinsic nucleophilicity.
-
Nucleophilicity of the Thiolate: The inherent reactivity of the thiolate anion plays a crucial role. This can be influenced by the electronic and steric properties of the molecule.
-
Structure of the Disulfide: The electrophilicity of the disulfide bond and steric hindrance around it can affect the rate of nucleophilic attack.
-
Solvent: The polarity of the solvent can influence reaction rates. For instance, polar aprotic solvents like DMSO can accelerate thiol-disulfide exchange.[3]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
Q2: How do I choose the appropriate analytical technique to monitor the reaction kinetics?
A2: The choice of technique depends on the specific requirements of your experiment:
-
UV-Vis Spectrophotometry (using Ellman's Reagent): This is a simple and rapid method suitable for monitoring the appearance or disappearance of a chromogenic thiol. It is ideal for high-throughput screening but can be prone to interference from other absorbing species in the sample.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers excellent separation of reactants, intermediates, and products, providing detailed kinetic information. It is particularly useful for complex mixtures and when spectrophotometric methods suffer from interference.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to monitor the reaction in real-time without the need for chromogenic labeling. It is a powerful tool for mechanistic studies.
Q3: What are common challenges encountered during the kinetic analysis of these reactions?
A3: Researchers often face the following challenges:
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Air Oxidation: Thiols are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfides and interfere with the kinetic measurements.
-
Reaction Quenching: Incomplete or slow quenching of the reaction can lead to inaccurate time points. Acidification is a common quenching method, but its effectiveness can be compromised if the proteins are stable at low pH or if a cysteine residue has a very low pKa.[6]
-
Interference from Sample Matrix: Components in the sample matrix can interfere with the analytical method, for example, by absorbing at the same wavelength in spectrophotometric assays.[4]
-
Data Interpretation: For reactions that reach equilibrium, simple pseudo-first-order kinetics may not be applicable, and more complex second-order or reversible kinetic models are required.[1]
Troubleshooting Guides
Spectrophotometric Assays using Ellman's Reagent (DTNB)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| No or very low color development | 1. Absence of free thiols in the sample. 2. Incorrect buffer pH (too acidic). 3. Degraded or improperly prepared DTNB reagent. 4. Thiol oxidation prior to or during the assay. | 1. Run a positive control with a known thiol standard (e.g., cysteine). 2. Ensure the reaction buffer pH is between 7 and 8. 3. Prepare fresh DTNB solution. 4. Degas buffers and handle samples under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| High background absorbance | 1. Interference from other compounds in the sample absorbing at 412 nm.[4] 2. Hydrolysis of DTNB at very high pH. | 1. Run a sample blank without DTNB to measure background absorbance. 2. Consider using an alternative method like HPLC for complex samples.[4][5] 3. Ensure the buffer pH does not significantly exceed 8. |
| Inconsistent or non-reproducible results | 1. Fluctuation in temperature. 2. Inaccurate pipetting. 3. Air oxidation of thiols. | 1. Use a temperature-controlled spectrophotometer. 2. Calibrate pipettes and ensure proper mixing. 3. Prepare samples fresh and minimize exposure to air. |
HPLC-Based Kinetic Analysis
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Overlapping peaks of reactants and products | 1. Inadequate chromatographic separation. 2. Inappropriate mobile phase composition or gradient. 3. Unsuitable column chemistry. | 1. Optimize the mobile phase composition (e.g., adjust the percentage of the organic component). 2. Try a different stationary phase (column) with different selectivity. 3. Adjust the column temperature; higher temperatures can sometimes improve resolution.[7] |
| Peak tailing or fronting | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Mismatched solvent between the sample and mobile phase. | 1. Dilute the sample. 2. Adjust the mobile phase pH or ionic strength. 3. Dissolve the sample in the mobile phase. |
| Baseline drift or noise | 1. Column contamination. 2. Degassing issues with the mobile phase. 3. Detector lamp aging. | 1. Flush the column with a strong solvent. 2. Ensure the mobile phase is properly degassed. 3. Replace the detector lamp if necessary. |
NMR-Based Kinetic Analysis
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad NMR peaks | 1. Poor shimming of the magnet. 2. Sample inhomogeneity or precipitation. 3. Sample is too concentrated. 4. Chemical exchange at an intermediate rate on the NMR timescale. | 1. Re-shim the magnet. 2. Ensure the sample is fully dissolved; filter if necessary. 3. Dilute the sample. 4. Acquire spectra at different temperatures to see if peaks sharpen or coalesce. |
| Overlapping signals | 1. Insufficient chemical shift dispersion in the chosen solvent. | 1. Try a different deuterated solvent (e.g., benzene-d6 often provides different chemical shifts compared to chloroform-d6).[8] |
| Inaccurate signal integration | 1. Incomplete relaxation of nuclei between scans. 2. Overlapping peaks. | 1. Increase the relaxation delay (d1) in the NMR acquisition parameters. 2. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and aid in peak assignment. |
Quantitative Data
Table 1: Second-Order Rate Constants for Selected Thiol-Disulfide Interchange Reactions
| Reactants | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| Cysteamine + Cystamine | 7.4 | 25 | 1.1 x 10² |
| Glutathione + Oxidized Glutathione | 7.4 | 25 | 3.6 x 10¹ |
| 2-Mercaptoethanol + Oxidized Glutathione | 7.0 | 30 | 57 |
| Dithiothreitol + Oxidized Glutathione | 7.0 | 25 | 2.1 x 10⁴ |
Table 2: Equilibrium Constants for Selected Thiol-Disulfide Interchange Reactions
| Reaction | pH | Temperature (°C) | Equilibrium Constant (Keq) |
| 2 GSH + DTT(ox) ⇌ GSSG + DTT(red) | 7.0 | 25 | 2.1 x 10² M |
| 2 Cysteine + DTT(ox) ⇌ Cystine + DTT(red) | 7.0 | 25 | 1.3 x 10¹ M |
| 2 ME + DTT(ox) ⇌ ME-dimer + DTT(red) | 7.0 | 25 | 1.0 M |
Experimental Protocols
Detailed Methodology for Spectrophotometric Assay using Ellman's Reagent
This protocol is adapted for monitoring the consumption of a free thiol in a reaction.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.4, containing 1 mM EDTA.
-
Ellman's Reagent (DTNB) Stock Solution: 4 mg/mL in Reaction Buffer.
-
Thiol-containing sample.
-
Disulfide reactant.
Procedure:
-
Reaction Setup: In a temperature-controlled cuvette, initiate the thiol-disulfide interchange reaction by adding the disulfide reactant to the thiol-containing sample in the Reaction Buffer. The final volume and concentrations should be appropriate for the reaction being studied.
-
Time-course Monitoring: At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching and Derivatization: Immediately add the aliquot to a solution containing an excess of DTNB in the Reaction Buffer. The reaction of the remaining free thiol with DTNB will produce the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion.
-
Absorbance Measurement: After a short incubation period (e.g., 2 minutes) to ensure complete reaction with DTNB, measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Data Analysis: The concentration of the remaining thiol at each time point can be calculated using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M⁻¹cm⁻¹). Plot the concentration of the thiol versus time to determine the reaction rate.
Detailed Methodology for HPLC-Based Kinetic Analysis
This protocol outlines a general approach for monitoring a thiol-disulfide interchange reaction using reverse-phase HPLC.
Materials:
-
Mobile Phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: e.g., 0.1% TFA in acetonitrile.
-
Appropriate reverse-phase HPLC column (e.g., C18).
-
Thiol and disulfide reactants.
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Quenching solution (e.g., a strong acid like 10% TFA).
Procedure:
-
Method Development: Develop an HPLC method that effectively separates the thiol reactant, the disulfide reactant, the mixed-disulfide intermediate (if applicable), and the final products. This involves optimizing the gradient elution profile using Mobile Phases A and B.
-
Reaction Initiation: Start the reaction by mixing the thiol and disulfide reactants in a suitable buffer at a controlled temperature.
-
Sampling and Quenching: At predetermined time points, withdraw a sample from the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
-
HPLC Analysis: Inject the quenched sample onto the HPLC system.
-
Data Acquisition and Analysis: Monitor the elution of the different species using a UV detector at an appropriate wavelength (e.g., 220 nm for peptide bonds or a specific wavelength if any of the species are chromogenic). Integrate the peak areas of the reactants and products at each time point. Convert peak areas to concentrations using calibration curves generated with known standards. Plot the concentrations of the species of interest against time to determine the kinetic parameters.
Visualizations
Caption: General experimental workflow for kinetic analysis.
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Disulfide Interchange in the Tocinoic Acid/Glutathione System During Freezing and Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. determination-of-thiols-and-disulfides-via-hplc-quantification-of-5-thio-2-nitrobenzoic-acid - Ask this paper | Bohrium [bohrium.com]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting [chem.rochester.edu]
Overcoming steric hindrance in bis(trichloromethyl) disulfide-mediated reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with steric hindrance in reactions mediated by bis(trichloromethyl) disulfide, also known as hexachlorodimethyl disulfide.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the conversion of alcohols to alkyl chlorides using this compound and a phosphine?
The reaction of an alcohol with this compound and a phosphine, such as triphenylphosphine, is thought to proceed through a mechanism analogous to the Appel reaction. The phosphine attacks one of the sulfur atoms of the disulfide, leading to the formation of a phosphonium salt and a trichloromethanethiolate anion. The alcohol is then activated by the phosphonium species, followed by nucleophilic attack of the chloride ion to yield the corresponding alkyl chloride.
Caption: Proposed mechanism for alcohol chlorination.
Q2: Why are reactions with sterically hindered substrates, such as tertiary alcohols, challenging with this reagent system?
Steric hindrance significantly impacts the rate and success of this reaction.[1][2] The bulky groups around the hydroxyl group in a hindered alcohol impede the approach of the reactive intermediate, which is necessary for the conversion to the alkyl chloride.[1] This can lead to slow reaction rates, low yields, or no reaction at all. In the case of highly hindered substrates, elimination reactions may also become a competing pathway.
Q3: Can this compound be used to convert hindered carboxylic acids to acid chlorides?
Yes, bis(trichloromethyl) carbonate (triphosgene), a related reagent, is used for this purpose, often in the presence of a catalyst like DMF.[3] While less common, this compound in combination with a phosphine could potentially effect this transformation, though reaction conditions would likely require optimization for sterically demanding carboxylic acids.
Troubleshooting Guide
Problem 1: Low or no conversion of a sterically hindered secondary or tertiary alcohol.
| Potential Cause | Troubleshooting Steps |
| Insufficient reaction temperature | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or GC/MS to check for product formation and decomposition of starting material. Be aware that higher temperatures may promote side reactions like elimination. |
| Inappropriate solvent | Switch to a higher-boiling point, non-protic solvent such as toluene, xylenes, or acetonitrile to allow for higher reaction temperatures. The polarity of the solvent can also influence the reaction rate; consider screening a range of solvents with varying polarities. |
| Order of reagent addition | Try adding the alcohol to a pre-mixed solution of this compound and triphenylphosphine. Alternatively, add the phosphine slowly to a solution of the alcohol and the disulfide. The order of addition can influence the formation and stability of the reactive intermediates. |
| Insufficient reaction time | Sterically hindered substrates often require significantly longer reaction times.[4] Monitor the reaction over an extended period (e.g., 24-48 hours) before concluding that it has failed. |
| Reagent stoichiometry | Increase the equivalents of this compound and/or triphenylphosphine. For very hindered substrates, using a 1.5 to 2-fold excess of the reagents may be necessary to drive the reaction to completion. |
Problem 2: Formation of significant side products (e.g., elimination products).
| Potential Cause | Troubleshooting Steps |
| High reaction temperature | If elimination is observed, try running the reaction at a lower temperature for a longer period. While this may slow down the desired substitution reaction, it can often suppress the elimination pathway more significantly. |
| Presence of a non-nucleophilic base | The addition of a hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) can help to scavenge any acidic byproducts that may be promoting elimination, without interfering with the desired reaction. |
| Solvent effects | The choice of solvent can influence the ratio of substitution to elimination. A less polar solvent may favor the desired SN2-like pathway over elimination. |
Data Presentation
The following table summarizes typical reaction conditions for the conversion of alcohols to chlorides using related chlorinating agents, which can serve as a starting point for optimization with this compound.
| Substrate Type | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | TCT/DMF | CH2Cl2 | Room Temp | 0.25 - 4 | >95 | [4] |
| Secondary Alcohol | TCT/DMF | CH2Cl2 | Room Temp | 0.25 - 4 | >95 | [4] |
| Hindered Secondary Alcohol | TCT/DMF | CH2Cl2 | Room Temp | >4 | Variable | [4] |
| Benzoic Acid | BTC/DMF (cat.) | THF | Room Temp | 6 | 93 | [3] |
TCT = 2,4,6-trichloro[3][5][6]triazine; DMF = N,N-dimethylformamide; BTC = bis(trichloromethyl) carbonate; THF = tetrahydrofuran.
Experimental Protocols
Standard Protocol for Conversion of a Primary Alcohol to an Alkyl Chloride:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add triphenylphosphine (1.2 equiv).
-
Add this compound (1.2 equiv) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimized Protocol for a Sterically Hindered Secondary Alcohol:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.5 equiv) and triphenylphosphine (1.5 equiv).
-
Add anhydrous toluene to achieve a 0.2 M concentration with respect to the alcohol.
-
Heat the mixture to 80°C and stir for 15 minutes.
-
Slowly add a solution of the hindered secondary alcohol (1.0 equiv) in anhydrous toluene via a syringe pump over 1 hour.
-
Maintain the reaction temperature at 80°C and stir for 24-48 hours, monitoring the progress by GC/MS.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Filter the mixture to remove any precipitated solids.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualizations
Caption: General experimental workflow diagram.
Caption: Troubleshooting decision tree.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Triphosgene - Wikipedia [en.wikipedia.org]
- 6. EP0046653B1 - Method for converting carboxylic acid groups to trichloromethyl groups - Google Patents [patents.google.com]
Technical Support Center: Reactivity of Bis(trichloromethyl) disulfide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(trichloromethyl) disulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the impact of solvent choice on reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish or not proceeding to completion?
A1: The reactivity of this compound is highly dependent on the solvent system. Nonpolar solvents may not sufficiently solvate the reactants, leading to poor reaction rates. Additionally, the nature of your nucleophile is critical. Weakly nucleophilic reactants will exhibit slower kinetics. Consider switching to a more polar aprotic solvent to enhance nucleophilicity.
Q2: I am observing unexpected side products in my reaction. What could be the cause?
A2: Side product formation can be attributed to several factors. Protic solvents (e.g., alcohols, water) can react with this compound or its reactive intermediates. Furthermore, the stability of the disulfide bond can be compromised in certain solvent environments, potentially leading to decomposition or undesired disproportionation reactions. If possible, utilizing a solvent-free reaction condition or switching to an inert, polar aprotic solvent may mitigate these side reactions.
Q3: How does solvent polarity affect the rate of reaction with this compound?
A3: The effect of solvent polarity depends on the reaction mechanism. For reactions involving nucleophilic attack on the disulfide bond, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred. These solvents can solvate cations while leaving the nucleophile relatively "bare," thus increasing its reactivity. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the disulfide, thereby slowing the reaction rate.
Q4: Can I use protic solvents for my reaction with this compound?
A4: While not strictly prohibited, the use of protic solvents should be approached with caution. Protic solvents can act as competing nucleophiles, leading to the formation of byproducts. If a protic solvent is necessary for solubility reasons, it is advisable to run the reaction at a lower temperature to minimize side reactions and to carefully monitor the reaction progress.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Possible Cause | Troubleshooting Step |
| Inadequate Solvent Polarity | Switch to a polar aprotic solvent such as acetonitrile, DMF, or DMSO to better solvate the transition state and enhance reaction rates. |
| Poor Nucleophile Strength | If applicable, consider using a stronger nucleophile or a catalyst to enhance nucleophilicity. |
| Decomposition of Reactant | This compound may be unstable under the reaction conditions. Confirm the purity of the starting material and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions with Solvent | If using a protic solvent, consider switching to a polar aprotic or nonpolar solvent to minimize solvent participation in the reaction. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Reaction with Protic Solvent | Avoid alcohols, water, and other protic solvents if possible. If their use is unavoidable, try lowering the reaction temperature. |
| Disproportionation of Disulfide | This can sometimes occur in certain solvent environments. Consider running the reaction under solvent-free conditions or in a non-coordinating solvent. |
| Radical Reactions | This compound can be a precursor to trichloromethylthiyl radicals, especially under photochemical conditions.[1] Ensure reactions are carried out in the dark unless a radical pathway is intended. |
Quantitative Data Summary
Specific kinetic data comparing the reactivity of this compound across a range of solvents is not extensively available in the literature. Researchers are encouraged to perform their own kinetic studies to determine the optimal solvent for their specific application. The following table provides a template for recording and comparing such data.
| Solvent | Dielectric Constant (ε) | Nucleophile | Temperature (°C) | Observed Rate Constant (k_obs) | Product Yield (%) |
| Dichloromethane | 8.93 | ||||
| Tetrahydrofuran (THF) | 7.52 | ||||
| Acetonitrile | 37.5 | ||||
| N,N-Dimethylformamide (DMF) | 36.7 | ||||
| Dimethyl sulfoxide (DMSO) | 46.7 | ||||
| Cyclohexane | 2.02 |
Users should populate this table with their experimental data.
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Reaction of this compound with a Nucleophile
-
Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve this compound in the chosen solvent to a final concentration of 0.1 M.
-
Reactant Addition: Add the nucleophile to the reaction mixture. The concentration of the nucleophile should be in excess (e.g., 10-fold) to ensure pseudo-first-order kinetics if rate constants are to be determined.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by rapid dilution.
-
Analysis: Analyze the quenched aliquots by a suitable analytical technique such as HPLC, GC-MS, or NMR to determine the concentration of the remaining this compound and the formed product.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of Bis(trichloromethyl) Disulfide and Triphosgene (BTC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of bis(trichloromethyl) disulfide and triphosgene (BTC), two reagents with applications in organic synthesis. While both are chlorinated compounds, their reactivity profiles and documented uses differ significantly. This comparison aims to provide clarity on their respective applications, supported by available experimental data and protocols.
Executive Summary
Triphosgene, a crystalline solid, is a widely used and well-documented phosgene equivalent. Its reactivity with nucleophiles such as amines and alcohols to form isocyanates, ureas, carbamates, and chloroformates is extensively reported in the literature. Quantitative kinetic data for some of its reactions are also available, allowing for a deeper understanding of its reactivity.
In stark contrast, this compound is a compound with significantly less documented synthetic utility as a direct phosgene substitute. Its primary reported role is as a precursor for the generation of the trichloromethylthiyl radical (CCl₃S•) and trichloromethanesulfenyl chloride (Cl₃CSCl).[1] These reactive intermediates are then used to introduce the trichloromethylthio (-SCCl₃) group into molecules, which can be a precursor to the trifluoromethylthio (-SCF₃) group.[1] Due to the scarcity of published experimental data on the reactions of this compound with common nucleophiles like amines and alcohols to form products analogous to those from triphosgene, a direct quantitative comparison of their reactivity in such reactions is not feasible at this time.
This guide will focus on presenting the detailed reactivity of triphosgene with supporting experimental data and protocols, followed by a summary of the known reactivity of this compound.
Triphosgene (BTC): A Versatile Phosgene Equivalent
Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more convenient alternative to gaseous phosgene.[2] It is widely employed in a variety of organic transformations.
Reactions with Amines: Synthesis of Isocyanates and Ureas
Triphosgene reacts with primary amines to furnish isocyanates, which can be isolated or trapped in situ with another nucleophile to form unsymmetrical ureas.[3] Symmetrical ureas can be synthesized by reacting a primary or secondary amine with a stoichiometric amount of triphosgene.[3]
Experimental Protocol: Synthesis of an Unsymmetrical Urea using Triphosgene [4]
This protocol describes the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea.
-
To a stirred solution of (2-aminophenyl)(1H-pyrrol-2-yl)methanone (2.15 mmol) and freshly distilled triethylamine (4.30 mmol) in anhydrous THF (30 mL) at 0-5 °C under a nitrogen atmosphere, a solution of triphosgene (0.72 mmol) in anhydrous THF (25 mL) is added dropwise.
-
The reaction mixture is stirred at 0-5 °C for a specified time to form the isocyanate intermediate.
-
A solution of 4-methoxyaniline (4.30 mmol) in anhydrous THF is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 3 hours.
-
The product is then isolated and purified by standard procedures.
Table 1: Synthesis of Isothiocyanates and Ureas using Triphosgene
| Product Type | Starting Materials | Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Isothiocyanate | Primary Amine, CS₂ | Triphosgene | DABCO | Not Specified | Not Specified | Not Specified | Good to High | [3][5] |
| Symmetrical Urea | Substituted Anilines | Triphosgene | Triethylamine | Dichloromethane | Not Specified | Not Specified | Not Specified | [3] |
| Unsymmetrical Urea | Propargyl Amine, Aryl Hydrazine | Triphosgene | Triethylamine | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Unsymmetrical Urea | (2-aminophenyl)(1H-pyrrol-2-yl)methanone, 4-methoxyaniline | Triphosgene | Triethylamine | THF | 0-5 to RT | 3 h | 72 | [4] |
Reactions with Alcohols: Synthesis of Carbonates and Chlorination
Triphosgene reacts with alcohols to produce carbonates.[3] Furthermore, in the presence of a suitable base like pyridine, triphosgene can be used for the chlorination of primary alcohols.[3]
Experimental Protocol: Chlorination of a Primary Alcohol using Triphosgene [3]
A general procedure for the chlorination of a primary aliphatic alcohol:
-
To a solution of the primary alcohol in dichloromethane, triphosgene and pyridine are added.
-
The reaction mixture is stirred at a specified temperature (e.g., reflux) for a designated time.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is worked up to isolate the alkyl chloride.
Table 2: Reactions of Triphosgene with Alcohols
| Product Type | Starting Material | Reagent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Alkyl Chloride | Primary Aliphatic Alcohol | Triphosgene | Pyridine | Dichloromethane | Reflux | High | [3] |
| Carbonate | Diol | Triphosgene | Pyridine | Not Specified | Not Specified | Not Specified | [3] |
Quantitative Reactivity of Triphosgene
A study by Pasquato et al. investigated the methanolysis of triphosgene, providing valuable kinetic data. The reaction proceeds via the formation of diphosgene and subsequently phosgene as intermediates.
Table 3: Pseudo-First-Order Rate Constants (kobs) for the Methanolysis of Phosgene and its Equivalents in CDCl₃ at 25 °C
| Compound | Concentration (M) | [Methanol] (M) | kobs (s⁻¹) |
| Triphosgene | 0.01 | 0.3 | 1.0 x 10⁻⁴ |
| Diphosgene | 0.01 | 0.3 | 0.9 x 10⁻³ |
| Phosgene | 0.01 | 0.3 | 1.7 x 10⁻² |
Data sourced from Pasquato, L., et al. (2000). J. Org. Chem.
This data clearly demonstrates that triphosgene is the least reactive of the three, with its reactivity being dependent on its decomposition to the more reactive phosgene.
This compound: A Precursor to Sulfur-Containing Reactive Intermediates
This compound (CAS 15110-08-4) is a sulfur-containing compound whose chemistry is dominated by the reactivity of its S-S and C-S bonds.[1] Unlike triphosgene, it is not typically employed as a direct equivalent for introducing a carbonyl group.
Primary Reactivity: Generation of Trichloromethylthiyl Radicals
The principal reaction pathway for this compound involves the homolytic cleavage of the sulfur-sulfur bond, which can be initiated by thermal or photochemical means to generate two equivalents of the trichloromethylthiyl radical (CCl₃S•).[1]
Caption: Homolytic cleavage of this compound.
These radicals can then participate in various radical reactions, including addition to unsaturated systems or hydrogen abstraction.
Precursor to Trichloromethanesulfenyl Chloride
This compound serves as a precursor to trichloromethanesulfenyl chloride (Cl₃CSCl), a key reagent for introducing the trichloromethylthio (-SCCl₃) group into organic molecules.[1] This group can be subsequently converted to the trifluoromethylthio (-SCF₃) group, a valuable moiety in medicinal and agricultural chemistry.
Caption: Conversion to trichloromethanesulfenyl chloride.
Potential for Heterocycle Synthesis
There are indications that this compound or its derivatives could be involved in the synthesis of certain S,N-heterocycles, such as thiazolidinones from aminothiiranes.[1] However, detailed experimental protocols and the scope of these reactions are not well-documented in readily available literature.
Conclusion
The comparative reactivity of this compound and triphosgene is characterized by a significant difference in their primary modes of action and their documented applications in organic synthesis.
-
Triphosgene is a well-established and versatile phosgene equivalent with a broad range of applications in the synthesis of carbonyl-containing compounds like ureas, carbamates, and carbonates. Its reactivity is well-documented with a wealth of experimental protocols and some quantitative kinetic data available.
-
This compound , on the other hand, is primarily utilized as a source of the trichloromethylthiyl radical and as a precursor to trichloromethanesulfenyl chloride. Its application as a direct phosgene mimic for the synthesis of ureas and carbamates from amines and alcohols is not well-documented in the scientific literature.
For researchers and drug development professionals, the choice between these two reagents is clear based on the desired transformation. For carbonyl insertion reactions, triphosgene is the reagent of choice with predictable reactivity and extensive literature support. For the introduction of the -SCCl₃ group, this compound serves as a relevant precursor. Further research is needed to explore the potential of this compound in other areas of synthetic chemistry and to provide the quantitative data necessary for a more direct comparison with established reagents like triphosgene.
References
A Comparative Analysis of Phosgene Surrogates for Synthesis: Diphosgene vs. Bis(trichloromethyl) disulfide
In modern organic synthesis, the use of highly toxic gaseous phosgene (COCl₂) is often replaced by safer, easier-to-handle liquid or solid surrogates. Among these, diphosgene (trichloromethyl chloroformate) is a well-established liquid alternative. This guide provides a comparative analysis of diphosgene and another perchlorinated compound, bis(trichloromethyl) disulfide.
While both compounds feature trichloromethyl groups, their chemical reactivity and primary applications in synthesis differ significantly. This analysis will focus on diphosgene as a direct phosgene substitute, comparing it with its more common solid-state counterpart, triphosgene, for key synthetic applications. A detailed examination of this compound is also provided to clarify its distinct chemical nature and applications based on available literature.
Physical and Chemical Properties
The choice of a reagent often begins with its physical properties, which dictate handling, storage, and reaction setup. Diphosgene is a dense liquid, whereas triphosgene is a crystalline solid, offering different logistical advantages.[1][2][3]
| Property | Diphosgene | Triphosgene | This compound |
| Chemical Formula | C₂Cl₄O₂[3] | C₃Cl₆O₃[2] | C₂Cl₆S₂ |
| Molar Mass | 197.82 g/mol [3] | 296.75 g/mol [2] | 300.90 g/mol |
| Appearance | Colorless Liquid[3] | White Crystalline Solid[2] | Data not available |
| Melting Point | -57 °C[3] | 80 °C[2] | Data not available |
| Boiling Point | 128 °C[3] | 206 °C (decomposes >200 °C)[1][2] | Data not available |
| Key Advantage | Liquid, easy to measure by volume | Solid, easier to weigh and transport | Distinct reactivity |
Part 1: The Phosgene Equivalents - Diphosgene and Triphosgene
Diphosgene and triphosgene function as "in-situ" sources of phosgene, providing a safer and more controlled way to perform phosgenation reactions.[4][5]
Reactivity and Mechanism
Diphosgene thermally or catalytically decomposes into two equivalents of phosgene.[3] Triphosgene, similarly, yields three equivalents of phosgene.[1] This decomposition is often catalyzed by nucleophiles (e.g., amines, alcohols) or Lewis bases, allowing the reaction to proceed under milder conditions than with gaseous phosgene itself.[4][5][6]
Performance in Key Synthetic Applications
The synthesis of isocyanates from primary amines and chloroformates from alcohols are benchmark reactions for phosgene surrogates. Both diphosgene and triphosgene provide good to excellent yields, often superior to those achieved with gaseous phosgene in a laboratory setting.[1]
| Application | Reagent | Substrate | Product | Yield (%) | Reference |
| Isocyanate Synthesis | Diphosgene | Polymeric Amines | Polymeric Isocyanates | Quantitative | [1] |
| Triphosgene | Isophorone Diamine | Isophorone Diisocyanate | 89.7 - 93.2% | [7] | |
| Triphosgene | Aromatic Primary Amine | Aromatic Isocyanate | ~100% (Reported) | [8] | |
| Chloroformate Synthesis | Diphosgene/Triphosgene | Alcohols | Chloroformates | 7 - 93% | [9] |
| Triphosgene | Benzyl Alcohol | Benzyl Chloroformate | 85% | [10] | |
| Phosgene (for comparison) | Benzyl Alcohol | Benzyl Chloroformate | 97% |
Note: Yields are highly dependent on substrate and reaction conditions.
Part 2: Understanding this compound
This compound (C₂Cl₆S₂) is structurally distinct from diphosgene and triphosgene. Its reactivity is centered on the sulfur-sulfur bond, not on the generation of phosgene.
Reactivity and Applications
Literature primarily discusses the chemistry of halogenated sulfur compounds in a broader context.[11] The disulfide bond (S-S) is susceptible to cleavage and can participate in reactions like thiol-disulfide exchange.
-
Thiophosgene Precursor Chemistry : The precursor to thiophosgene (CSCl₂), trichloromethanesulfenyl chloride (CCl₃SCl), is synthesized by the chlorination of carbon disulfide.[12] While not a direct reaction, the chemistry of this compound is related to this class of compounds rather than to phosgene chemistry. Thiophosgene itself reacts with amines to form isothiocyanates and with diols in the Corey-Winter synthesis.[12]
-
Disulfide Synthesis : One study demonstrated the use of bis(trichloromethyl) carbonate (triphosgene) in conjunction with triphenylphosphine oxide for the synthesis of disulfides from thiols.[13] This suggests that the reactivity domain of these perchlorinated compounds can extend to sulfur chemistry, although direct applications of this compound as a mainstream synthetic reagent are not well-documented in the reviewed literature.
Based on available data, This compound is not used as a direct substitute for phosgene in the synthesis of isocyanates or chloroformates. Its utility lies elsewhere, likely within the realm of organosulfur chemistry.
Experimental Protocols
Protocol 1: Synthesis of an Aromatic Isocyanate using Triphosgene
This protocol is adapted from a reported procedure for converting an aromatic primary amine to an isocyanate.[8]
References
- 1. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 2. Triphosgene - Wikipedia [en.wikipedia.org]
- 3. Diphosgene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. WO1999014159A1 - Method and device for preparing phosgene from diphosgene and/or triphosgene - Google Patents [patents.google.com]
- 7. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 15110-08-4 | Benchchem [benchchem.com]
- 12. Thiophosgene - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
A Researcher's Guide to Safer Carbonylation: Comparing Alternatives to Traditional Reagents
For decades, chemists in research and drug development have relied on highly reactive reagents for carbonylation reactions—a cornerstone of organic synthesis for creating valuable carbonyl-containing compounds. However, the extreme toxicity of traditional reagents like phosgene gas has driven the search for safer, more manageable alternatives.
This guide provides an objective comparison of safer alternatives for carbonylation, with a focus on solid, easier-to-handle phosgene surrogates and modern catalytic methods. While the query mentioned bis(trichloromethyl) disulfide, this compound is not typically used for carbonylation. The standard, solid phosgene surrogate is bis(trichloromethyl) carbonate, commonly known as triphosgene. This guide will focus on triphosgene and other true alternatives used in modern synthesis. We will delve into their performance, safety profiles, and provide experimental data and protocols to inform your selection process.
Phosgene Surrogates: A Comparative Overview
The primary strategy to mitigate the hazards of phosgene gas has been the development of solid or liquid surrogates that are easier to store, transport, and handle. These compounds generate phosgene in situ or react in a similar manner. The most common substitutes are triphosgene (BTC), diphosgene (TCF), carbonyldiimidazole (CDI), and disuccinimidyl carbonate (DSC).[1][2]
Triphosgene, a stable crystalline solid, is a convenient substitute for the extremely toxic phosgene gas and has been widely adopted in laboratory and industrial reactions.[3][4] Its solid form provides significant safety benefits, allowing for more practical transportation, storage, and handling compared to gaseous phosgene.[3] While it is considered a safer alternative, it is still highly toxic, can be fatal if inhaled, and releases toxic gas upon contact with water.[5][6][7] Diphosgene is a liquid alternative, while CDI and DSC are also solids that are particularly well-known for carbonylation reactions.[1]
A key consideration is reactivity. Phosgene itself is about 170 times more reactive than triphosgene, meaning reactions with phosgene can often be performed under much milder conditions.[1] Using less reactive surrogates may require higher temperatures or longer reaction times. Furthermore, as the surrogates are non-volatile, their removal during workup can require an extra distillation or recrystallization step, unlike gaseous phosgene which can be easily evaporated.[1]
Table 1: Comparison of Common Phosgene Surrogates
| Reagent | Formula | Common Name | Physical State | Melting Point (°C) | Boiling Point (°C) | Key Safety Considerations |
|---|---|---|---|---|---|---|
| Phosgene | COCl₂ | Phosgene | Gas | -132 | 8 | Extremely toxic, colorless, and odorless gas.[1][2] Requires specialized handling. |
| Bis(trichloromethyl) carbonate | C₃Cl₆O₃ | Triphosgene (BTC) | Solid | 80 | 208 | Highly toxic if inhaled; emits toxic gas with water.[1][5] Safer to handle than phosgene gas.[3] |
| Trichloromethyl chloroformate | C₂Cl₄O₂ | Diphosgene (DP) | Liquid | - | 128 | Toxic liquid.[1] |
| 1,1'-Carbonyldiimidazole | C₇H₆N₄O | CDI | Solid | 120-124 | - | Moisture sensitive.[1] Generally safer than phosgene-based reagents. |
| Disuccinimidyl carbonate | C₉H₈N₂O₇ | DSC | Solid | 190 | - | Moisture sensitive.[1] |
Emerging and Greener Alternatives for Carbonylation
Beyond direct phosgene surrogates, the field is advancing toward inherently safer and more environmentally benign carbonylation methods. These approaches avoid the direct use or generation of phosgene altogether.
Di-tert-butyl Dicarbonate (Boc Anhydride)
Commonly known as Boc anhydride, di-tert-butyl dicarbonate is a versatile, safe, and easy-to-handle crystalline reagent.[8][9] While widely recognized for its role in installing the Boc protecting group on amines, it is also an effective carbonylation agent.[9][10]
Recent studies have demonstrated its utility in synthesizing cyclic ureas, such as benzimidazolones and 2-benzoxazolones, in remarkably high yields.[11] This method is particularly attractive as it can be performed as a one-pot strategy, avoids the use of dangerous reagents, and operates under metal-free conditions, making it an environmentally friendly option.[11]
Catalytic Carbonylation and CO Surrogates
The most significant modern advance is the use of catalytic systems, which formally add a carbonyl (C=O) unit into a molecule using carbon monoxide (CO).[12] Palladium-catalyzed carbonylation reactions, in particular, have become a popular and powerful tool in medicinal chemistry and complex molecule synthesis.[13][14] These methods are highly atom-efficient and can be used to synthesize a wide array of compounds including amides, esters, and ketones.[14][15]
To circumvent the safety issues of handling CO gas cylinders, a variety of "CO surrogates" have been developed.[16] These are stable, easy-to-handle solids or liquids that release CO in situ upon activation by heat, a chemical reagent, or even light.[17] This approach combines the efficiency of catalytic carbonylation with the operational simplicity and safety of using a benchtop-stable reagent.[16][18]
Experimental Protocols
Protocol 1: Synthesis of Symmetrical Ureas using Triphosgene
This protocol is adapted from procedures involving the reaction of primary amines with triphosgene to form symmetrical ureas.
Materials:
-
Primary amine (e.g., propargyl amine)
-
Triphosgene (BTC)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
In a well-ventilated fume hood, dissolve the primary amine (2.0 eq.) and triethylamine (2.2 eq.) in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (1.0 eq.) in the same anhydrous solvent.
-
Slowly add the triphosgene solution dropwise to the cooled amine solution with vigorous stirring. Caution: The reaction can be exothermic, and phosgene gas may be evolved. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to destroy any unreacted triphosgene.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired symmetrical urea.
Protocol 2: One-Pot Synthesis of Benzimidazolones using Boc Anhydride
This protocol is based on a reported metal-free carbonylation for synthesizing cyclic ureas.[11]
Materials:
-
Substituted 1,2-phenylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the 1,2-phenylenediamine derivative (1.0 eq.), potassium carbonate (2.0 eq.), and di-tert-butyl dicarbonate (1.5 eq.).
-
Add DMF as the solvent and stir the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then dry it under vacuum to obtain the crude benzimidazolone.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental setups and reaction mechanisms, ensuring better understanding and reproducibility.
Caption: General workflow for carbonylation using a solid phosgene surrogate like triphosgene.
Caption: Simplified reaction pathway for the synthesis of a symmetrical urea using triphosgene.
References
- 1. Phosgene and Substitutes [sigmaaldrich.com]
- 2. Phosgene - Wikipedia [en.wikipedia.org]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Triphosgene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. Di-tert-butyl dicarbonate: a versatile carboxylating reagent_Chemicalbook [chemicalbook.com]
- 11. A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Carbonylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydroformylation and carbonylation processes: new trends in the synthesis of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Developments in CO surrogates for base-metal-catalyzed carbonylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The use of phosgene gas in organic synthesis, while effective, is fraught with extreme toxicity and handling difficulties. This has led to the development of solid, crystalline substitutes that offer a safer and more convenient approach to reactions such as the synthesis of isocyanates, carbonates, ureas, and chloroformates. This guide provides an objective comparison of the most common solid phosgene substitutes: triphosgene, carbonyldiimidazole (CDI), and disuccinimidyl carbonate (DSC), supported by experimental data and detailed protocols.
Performance Comparison of Solid Phosgene Substitutes
Triphosgene, a stable crystalline solid, is a widely used substitute for the highly toxic phosgene gas.[1][2] It offers significant safety benefits in transportation, storage, and handling compared to its gaseous counterpart.[2] Carbonyldiimidazole (CDI) is another solid reagent that serves as a safer alternative to phosgene, particularly in reactions like the formation of ureas.[3] Disuccinimidyl carbonate (DSC) is also utilized as a phosgene substitute. The choice of reagent often depends on the specific transformation, desired reactivity, and reaction conditions.
| Feature | Triphosgene | Carbonyldiimidazole (CDI) | Disuccinimidyl Carbonate (DSC) | Phosgene (for reference) |
| Physical State | White Crystalline Solid[2] | White Crystalline Solid | White to Off-White Crystalline Solid | Colorless Gas[4] |
| Melting Point (°C) | 80[2] | 116-120 | 215 (decomposes)[5] | -118[4] |
| Boiling Point (°C) | 203-206[1] | Not available | Not applicable | 8.3[4] |
| Key Applications | Isocyanates, carbonates, ureas, chloroformates, acid chlorides[2][6] | Amide and peptide synthesis, ureas, carbamates[3][7][8] | Amide bond formation, activated esters | Isocyanates, polycarbonates, fine chemicals[4] |
| Byproducts | HCl[9] | Imidazole, CO2[8] | N-Hydroxysuccinimide | HCl[4] |
Safety Profile Comparison
While solid substitutes are generally safer to handle than gaseous phosgene, they are not without risks and should be handled with appropriate precautions in a well-ventilated fume hood.
| Reagent | Oral LD50 (rat) | Inhalation LC50 (rat) | Key Safety Considerations |
| Triphosgene | >2000 mg/kg[1] | 41.5 mg/m³ (4 h)[1][10] | Fatal if inhaled. Causes severe skin burns and eye damage. Reacts with water to produce toxic gas.[1] |
| Carbonyldiimidazole (CDI) | Not available | Not available | Causes severe skin burns and eye damage. |
| Disuccinimidyl Carbonate (DSC) | >2000 mg/kg[11] | Not available | May cause respiratory irritation. Causes serious eye irritation.[11] |
| Phosgene | Not applicable | 340 ppm (30 min)[4] | Extremely toxic gas. Potent pulmonary irritant.[4] |
Experimental Protocols
Below are detailed methodologies for key reactions using solid phosgene substitutes.
Synthesis of Isocyanates using Triphosgene
This protocol describes the synthesis of nitrophenyl isocyanates from the corresponding nitroanilines.
Materials:
-
o/m/p-nitroaniline
-
Triphosgene
-
1,2-dichloroethane (solvent)
Procedure:
-
Dissolve the respective nitroaniline in 1,2-dichloroethane in a reaction flask.
-
Add triphosgene to the solution. The optimal molar ratio of nitroaniline to triphosgene is 2.5:1.[12]
-
Heat the reaction mixture to 75°C.[12]
-
Maintain the reaction at this temperature for the optimal reaction time: 6 hours for o-nitrophenyl isocyanate, 5.5 hours for m-nitrophenyl isocyanate, and 5 hours for p-nitrophenyl isocyanate.[12]
-
After the reaction is complete, the solvent can be removed under reduced pressure to isolate the product.
-
The product can be further purified by techniques such as crystallization or distillation.
Expected Yields:
-
o-nitrophenyl isocyanate: 80.3%[12]
-
m-nitrophenyl isocyanate: 83.7%[12]
-
p-nitrophenyl isocyanate: 83.5%[12]
Synthesis of Ureas using Carbonyldiimidazole (CDI)
This protocol outlines a general procedure for the synthesis of symmetrical and unsymmetrical ureas.
Materials:
-
Primary or secondary amine(s)
-
Carbonyldiimidazole (CDI)
-
Activated Zinc metal (recyclable catalyst)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure for Symmetrical Ureas:
-
To a solution of the amine (1 equivalent) in an anhydrous solvent, add activated zinc (0.5 equivalents).[7]
-
Add CDI (0.5 equivalents) to the mixture.[7]
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, the reaction mixture can be filtered to remove the zinc catalyst.
-
The filtrate is then concentrated, and the product is purified by crystallization or chromatography.
Procedure for Unsymmetrical Ureas:
-
To a solution of the first amine (1 equivalent) in an anhydrous solvent, add activated zinc (0.5 equivalents).[7]
-
Add CDI (1 equivalent) and stir for a designated time to form the intermediate carbamoyl-imidazole.
-
Add the second amine (1 equivalent) to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Work-up and purification are similar to the symmetrical urea synthesis.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the synthesis of an isocyanate from a primary amine using triphosgene.
Caption: General workflow for isocyanate synthesis using triphosgene.
References
- 1. Triphosgene or (bis(trichloromethyl) carbonate Manufacturers, with SDS [mubychem.com]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. Phosgene - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Acute nose-only inhalation exposure of rats to di- and triphosgene relative to phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Elucidating reaction mechanisms of bis(trichloromethyl) disulfide through computational studies
A comparative guide for researchers exploring the synthesis of novel organosulfur compounds, elucidating the potential reaction mechanisms of bis(trichloromethyl) disulfide through computational analysis and comparison with alternative reagents.
This compound, C2Cl6S2, is a chemical of interest in organic synthesis, primarily for the introduction of the trichloromethylthio (-SCCl3) group into molecules. Understanding its reaction mechanisms is crucial for controlling its reactivity and designing novel synthetic methodologies. Due to the challenges in studying highly reactive intermediates experimentally, computational chemistry offers a powerful toolkit to elucidate the plausible reaction pathways of this compound. This guide provides a comparative analysis of the likely reaction mechanisms of this compound, supported by data from analogous compounds and theoretical principles, and compares its reactivity profile with other disulfide-based reagents.
Data Presentation: Comparative Bond Dissociation Energies
The reactivity of this compound is largely governed by the strengths of its constituent bonds, particularly the S-S and C-S bonds. While direct experimental or computational data for this compound is scarce, we can infer its behavior by comparing the bond dissociation energies (BDEs) of related molecules. The BDE represents the energy required to break a bond homolytically, forming two radicals. A lower BDE suggests a weaker bond, more prone to cleavage.
| Bond | Compound | Calculated/Estimated BDE (kcal/mol) | Significance for C2Cl6S2 Reactivity |
| S-S | Dimethyl disulfide (CH3-S-S-CH3) | ~70 | Baseline for a simple alkyl disulfide. |
| S-S | Di-tert-butyl disulfide ((CH3)3C-S-S-C(CH3)3) | ~63 | Steric hindrance can weaken the S-S bond. |
| S-S | Diphenyl disulfide (C6H5-S-S-C6H5) | ~55 | Resonance stabilization of the resulting radicals lowers the BDE. |
| S-S | Bis(trifluoromethyl) disulfide (CF3-S-S-CF3) | ~50 | The strong electron-withdrawing nature of the CF3 groups significantly weakens the S-S bond. This is a key comparison point for C2Cl6S2. |
| C-S | Methyl mercaptan (CH3-SH) | ~74 | Baseline for a simple alkyl C-S bond. |
| C-S | Trichloromethanethiol (CCl3-SH) | Not readily available, but expected to be lower than in CH3SH | The electron-withdrawing chlorine atoms are expected to weaken the C-S bond compared to non-halogenated analogues. |
Inference for this compound: By analogy with bis(trifluoromethyl) disulfide, the presence of the strongly electron-withdrawing trichloromethyl groups is expected to significantly lower the S-S bond dissociation energy in this compound, making it susceptible to homolytic cleavage.
Plausible Reaction Mechanisms: A Computational Viewpoint
Based on the general chemistry of disulfides and the influence of the trichloromethyl groups, two primary reaction mechanisms are proposed for this compound: homolytic cleavage and nucleophilic substitution.
Homolytic Cleavage (Radical Pathway)
This pathway involves the breaking of the weak S-S bond to generate two trichloromethylthiyl radicals (CCl3S•). This can be initiated by heat or light (photolysis).
Analytical methods for quantifying bis(trichloromethyl) disulfide conversion
A comprehensive guide to the analytical methods for quantifying the conversion of bis(trichloromethyl) disulfide is essential for researchers and professionals in drug development and chemical synthesis. The selection of an appropriate analytical technique is critical for monitoring reaction kinetics, determining conversion rates, and ensuring product purity. This guide provides a comparative overview of several powerful analytical methods, including Gas Chromatography (GC) with Sulfur Chemiluminescence Detection (SCD) or Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Methods
The choice of an analytical method for monitoring the conversion of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.
-
Gas Chromatography (GC): As this compound is a volatile compound, GC is a highly suitable technique.
-
Sulfur Chemiluminescence Detection (SCD): This detector offers exceptional sensitivity and selectivity for sulfur-containing compounds.[1][2] It provides a linear and equimolar response to sulfur, simplifying quantification.[3][4] Detection limits in the low ppb range are achievable.[5]
-
Mass Spectrometry (MS): GC-MS provides high selectivity and structural information, which is invaluable for identifying reaction byproducts in addition to quantifying the parent compound.[6][7] Method validation for related organochlorine compounds has demonstrated low limits of detection (LOD) in the ng/g range and good linearity.[6][8]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally labile compounds. While this compound is volatile, HPLC can be employed if derivatization is performed or if the reaction products are less volatile.
-
Electrochemical Detection (ED): This detector is highly sensitive for electroactive compounds like disulfides.[9] It is a powerful tool for trace analysis.
-
UV-Vis Detection: While disulfides do not have a strong chromophore, their reaction products might, or derivatization can be used to introduce a UV-active moiety. For instance, the reaction of thiols (formed from disulfide reduction) with Ellman's reagent produces a colored product that can be quantified.[10]
-
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that allows for the quantification of analytes without the need for a specific reference standard of the compound itself.[11][12] It is particularly useful for monitoring reaction kinetics in real-time by integrating the signals of the reactant and products.[13]
-
UV-Visible (UV-Vis) Spectroscopy: This technique can be employed for kinetic analysis if the conversion of this compound involves a change in the UV-Vis spectrum.[14] The cleavage of disulfide bonds can sometimes be monitored by changes in absorbance.[15][16]
Quantitative Data Summary
The following table summarizes the performance characteristics of the discussed analytical methods. The data is compiled from studies on this compound and structurally related sulfur or organochlorine compounds.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages |
| GC-SCD | Volatile Sulfur Compounds | ~10 ppb[17] | 4 ppb[5] | ≥0.998[17] | High sensitivity and selectivity for sulfur, equimolar response.[2][3] |
| GC-MS | Organochlorine Pesticides | 0.10-0.80 ng/g[6] | 0.31-2.41 ng/g[6] | 0.9992–0.9999[8] | High selectivity, structural confirmation of analytes. |
| HPLC-ED | Disulfides | Low ppb range | - | - | High sensitivity for electroactive compounds. |
| HPLC-UV (post-derivatization) | Thiols/Disulfides | 15 pmol (for TNB)[10][18] | - | >0.99 | Wide applicability with appropriate derivatization. |
| qNMR | Organic Molecules | - | - | - | Absolute quantification without a specific standard, ideal for reaction monitoring.[11][12] |
| UV-Vis Spectroscopy | Disulfides | - | - | - | Simple, real-time kinetic analysis if there is a change in absorbance.[14] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)
This method is ideal for the direct quantification of volatile this compound.
1. Sample Preparation:
-
Accurately weigh a sample of the reaction mixture and dissolve it in a suitable volatile solvent (e.g., hexane or dichloromethane) to a known final concentration.
-
Prepare a series of calibration standards of this compound in the same solvent.
2. GC-SCD System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.[17]
-
Detector: Agilent 8355 Sulfur Chemiluminescence Detector (SCD) or equivalent.[17]
-
Column: Agilent J&W DB-Sulfur SCD column (e.g., 30 m x 0.32 mm, 4.2 µm film thickness) or a similar low-bleed column suitable for sulfur analysis.[19]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Inlet: Split/splitless inlet at 250 °C with an appropriate split ratio.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
SCD Parameters:
-
Burner Temperature: 800-1000 °C.
-
Ozone Flow: As per manufacturer's recommendation.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the concentration of this compound in the reaction sample using the calibration curve. The conversion can be calculated by comparing the concentration at different time points to the initial concentration.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
This method is suitable for quantifying this compound, particularly if it is present at trace levels.
1. Sample Preparation:
-
Dissolve a known amount of the reaction mixture in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Prepare calibration standards of this compound in the mobile phase.
2. HPLC-ED System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Detector: An electrochemical detector with a suitable working electrode (e.g., glassy carbon or gold).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer) at a flow rate of 1.0 mL/min. The exact composition should be optimized for the separation.
-
Column Temperature: 30 °C.
-
Electrochemical Detector Settings: The potential of the working electrode should be optimized to achieve the best signal-to-noise ratio for the disulfide.
3. Data Analysis:
-
Generate a calibration curve by injecting the standards and plotting peak area against concentration.
-
Inject the reaction sample and determine the concentration of this compound from the calibration curve.
Quantitative NMR (qNMR) Spectroscopy
This method allows for the direct monitoring of the reaction mixture without separation.
1. Sample Preparation:
-
At various time points, take an aliquot of the reaction mixture.
-
Add a known amount of an internal standard to the aliquot. The internal standard should be a stable compound with a known purity and a signal that does not overlap with the signals of the reactant or products.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹³C or ¹H, depending on the structure of the reactants and products. Given the structure of this compound (C₂Cl₆S₂), ¹³C NMR would be more direct.
-
Parameters for Quantitative Analysis:
-
Use a pulse angle of 90°.
-
Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of the nuclei.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
3. Data Analysis:
-
Integrate the signals of this compound and the internal standard.
-
Calculate the concentration of this compound using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / Mass_analyte) * Purity_IS (where N_protons is the number of nuclei contributing to the signal, and IS is the internal standard).
-
The conversion is determined by the change in concentration over time.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the quantification of this compound conversion using chromatographic methods.
Caption: General analytical workflow for quantifying this compound conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Validation of an Analytical Method for Organochlorine Pesticide Residues in Beef Products by GC-MS Using Sampling with Increment Reduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 13. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct Measurement of the Tryptophan-Mediated Photocleavage Kinetics of a Protein Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
Validating the formation of disulfides from thiols using bis(trichloromethyl) carbonate
A Comparative Guide to Thiol-to-Disulfide Oxidation: Evaluating Common Reagents
Introduction
The formation of disulfide bonds from thiols is a fundamental transformation in chemical and biological sciences, crucial for peptide synthesis, protein folding, and the development of covalent drugs. While a variety of oxidizing agents can effect this conversion, the choice of reagent is critical and depends on factors such as substrate sensitivity, desired reaction conditions, and scalability.
This guide provides a comparative analysis of common and effective methods for the oxidation of thiols to disulfides. It is important to note that bis(trichloromethyl) carbonate (triphosgene) is not a standard or recommended reagent for this direct transformation. The reaction of triphosgene with thiols typically yields other products, such as chlorothiolformates or thiocarbonates, rather than disulfides. Therefore, this guide will focus on well-established and reliable alternatives to provide researchers with practical and validated options. We will compare the performance of three widely used oxidizing agents: Dimethyl Sulfoxide (DMSO), Hydrogen Peroxide (H₂O₂), and Iodine (I₂).
Comparative Performance of Oxidizing Agents
The selection of an oxidizing agent for disulfide bond formation is a trade-off between reaction speed, yield, selectivity, and ease of purification. The following table summarizes the performance of DMSO, H₂O₂, and I₂ under typical laboratory conditions.
| Reagent | Typical Conditions | Avg. Reaction Time | Avg. Yield (%) | Key Advantages | Key Disadvantages |
| DMSO | Room temp. to 100 °C, often with base or acid catalyst | 12-48 hours | 85-95% | Mild conditions, low cost, simple workup. | Long reaction times, potential for side reactions at high temperatures. |
| H₂O₂ | Room temp., aq. or alcoholic solvent, often with catalyst (e.g., Fe³⁺) | 1-6 hours | 70-90% | Inexpensive, environmentally benign (water is the only byproduct). | Risk of over-oxidation to sulfinic or sulfonic acids, requires careful control. |
| I₂ | Room temp., alcoholic solvent (e.g., MeOH), often with a mild base (e.g., Et₃N) | 0.5-2 hours | 90-99% | Fast, highly efficient, clean reaction, easily monitored by color change. | Stoichiometric reagent, potential for iodine-related side reactions with sensitive functional groups. |
Experimental Protocols
Detailed methodologies for the oxidation of a generic thiol (R-SH) to its corresponding disulfide (R-S-S-R) are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Oxidation using Dimethyl Sulfoxide (DMSO)
-
Dissolution: Dissolve the thiol (1.0 mmol) in DMSO (5 mL).
-
Reaction: Stir the solution at room temperature. The reaction can be slow and may be gently heated to 50-60 °C to increase the rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 24 hours), pour the mixture into water (20 mL).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude disulfide can be further purified by column chromatography if necessary.
Protocol 2: Oxidation using Hydrogen Peroxide (H₂O₂)
-
Dissolution: Dissolve the thiol (1.0 mmol) in methanol or water (10 mL).
-
Reaction: Add a 30% aqueous solution of hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Quench any remaining peroxide by adding a small amount of sodium sulfite (Na₂SO₃) solution until a drop of the reaction mixture no longer turns starch-iodide paper blue.
-
Purification: If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 3: Oxidation using Iodine (I₂)
-
Dissolution: Dissolve the thiol (1.0 mmol) in methanol (10 mL).
-
Base Addition: Add a mild base, such as triethylamine (Et₃N, 2.2 mmol), to the solution.
-
Reaction: Slowly add a solution of iodine (I₂, 1.1 mmol) in methanol dropwise until a faint yellow color persists, indicating complete consumption of the thiol. The reaction is usually instantaneous.
-
Workup: Quench the excess iodine by adding a few drops of aqueous sodium thiosulfate (Na₂S₂O₃) solution until the yellow color disappears.
-
Purification: Remove the methanol under reduced pressure. Extract the residue with an organic solvent and wash with water to remove salts. Dry the organic layer, concentrate, and purify the resulting disulfide by column chromatography or recrystallization.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general reaction pathways for thiol oxidation and a typical experimental workflow.
Caption: General reaction schemes for thiol oxidation using different reagents.
Caption: A typical experimental workflow for the synthesis and purification of disulfides.
Safety Operating Guide
Personal protective equipment for handling Bis(trichloromethyl) disulfide
Essential Safety and Handling Guide for Bis(trichloromethyl) disulfide
Hazard Identification and Summary
This compound is a sulfur-containing organochlorine compound. While specific toxicological data is limited, its precursor, trichloromethanesulfenyl chloride, is known to be very toxic upon inhalation and skin absorption and is described as a yellow, oily liquid with an offensive odor.[1] this compound has been identified as an impurity in the fungicide Captan, which is known to be a severe eye irritant.[2] Therefore, it should be handled with extreme caution as a potentially hazardous substance.
Assumed Hazards:
-
Acute Toxicity: Potentially toxic if inhaled, ingested, or in contact with skin.
-
Irritation: Likely to be a skin, eye, and respiratory tract irritant.
-
Reactivity: May be reactive with certain materials; hydrolysis in the presence of water is possible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE based on guidelines for handling hazardous chemicals and related compounds like Captan.[2][3]
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with cartridges for organic vapors and acid gases. A full-face respirator is recommended if there is a risk of splashes or aerosol generation.[2] | To prevent inhalation of potentially toxic vapors, dusts, or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Consult glove manufacturer's compatibility charts. | To prevent skin contact and absorption.[3] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect eyes and face from splashes and airborne particles. |
| Skin and Body Protection | A chemical-resistant lab coat or coveralls, long pants, and closed-toe shoes. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit may be necessary.[2] | To prevent accidental skin contact. |
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to ensure laboratory safety.
4.1 Pre-Operational Checks:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification. All handling of this compound must be performed within a fume hood.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.
-
Spill Kit: Have a spill kit containing appropriate absorbent materials (e.g., vermiculite, dry sand) readily available.[1]
4.2 Handling Procedure:
-
Transportation: Transport the chemical in a sealed, labeled, and shatter-proof secondary container.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the chemical inside the fume hood. Use disposable weighing boats and utensils to minimize contamination.
-
Reaction Setup: Set up all reactions in the fume hood. Ensure all glassware is clean, dry, and free of defects.
-
Avoid Incompatibilities: Keep the substance away from incompatible materials. While specific incompatibilities are not documented, as a general precaution, avoid contact with strong oxidizing agents, strong bases, and moisture.
4.3 Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. A suitable decontamination solution should be determined based on the chemical's properties; however, a thorough rinse with an appropriate solvent followed by soap and water is a general practice.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
5.1 Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing boats, paper towels) should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
5.2 Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
5.3 Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Do not pour any waste down the drain.
Emergency Response Decision Tree
Caption: A decision tree for responding to emergencies involving this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
